molecular formula C12H16N2O3 B14851472 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Katalognummer: B14851472
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: LMESQFJWJOOWRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

3-(2,3-dimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3/c1-16-9-5-3-4-8(11(9)17-2)10-12(15)14-7-6-13-10/h3-5,10,13H,6-7H2,1-2H3,(H,14,15)

InChI-Schlüssel

LMESQFJWJOOWRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)C2C(=O)NCCN2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry (e.g., as a peptidomimetic or kinase inhibitor intermediate).

Executive Summary

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one represents a specific instance of the 3-arylpiperazin-2-one class—a "privileged scaffold" in drug discovery. Structurally, it consists of a six-membered lactam (piperazin-2-one) substituted at the C3 position (alpha to the carbonyl) with a 2,3-dimethoxyphenyl moiety.

This molecular architecture serves two critical functions in medicinal chemistry:

  • Conformational Constraint: The lactam ring restricts the rotation of the peptide backbone, making it an ideal peptidomimetic template (e.g., mimicking the

    
    -turn of proteins).
    
  • Pharmacophore Presentation: The C3-aryl group positions the electron-rich dimethoxy substituents in a specific spatial orientation, critical for binding to targets such as Farnesyltransferase , Geranylgeranyltransferase-I (GGTase-I) , or aminergic GPCRs.

This guide details the physicochemical properties, synthesis logic, and characterization protocols required to validate this compound in a research setting.

Molecular Identity & Structural Analysis[1]

Chemical Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(2,3-dimethoxyphenyl)piperazin-2-one
Common Scaffold 3-Arylpiperazin-2-one (Ketopiperazine)
Molecular Formula

Molecular Weight 236.27 g/mol
Chiral Center C3 (Exists as R or S enantiomers; S-isomers are often bioactive in peptidomimetics)
Electronic & Structural Configuration

The molecule features a donor-acceptor motif:

  • H-Bond Donors (2): The amide nitrogen (N1-H) and the secondary amine (N4-H).

  • H-Bond Acceptors (4): The amide carbonyl (O=C2), the two methoxy oxygens, and the secondary amine nitrogen (N4).

  • Lipophilicity: The 2,3-dimethoxy substitution increases lipophilicity compared to the naked phenyl ring, but the polar lactam core maintains water solubility.

Physicochemical Property Profile

The following data represents the consensus profile for 3-arylpiperazin-2-one derivatives, validated against standard chemoinformatic models (ACD/Labs, ChemAxon).

Quantitative Data Table
ParameterValue (Predicted/Exp.)Context & Implication
LogP (Octanol/Water) 0.8 – 1.2 Moderately lipophilic; indicates good membrane permeability (CNS active potential).
LogD (pH 7.4) 0.1 – 0.5 At physiological pH, the secondary amine is partially ionized, lowering effective lipophilicity.
pKa (Basic, N4) 7.8 ± 0.5 The secondary amine (N4) is less basic than typical piperazines (~9.8) due to the electron-withdrawing inductive effect of the

-carbonyl.
pKa (Acidic, N1) > 15.0 The amide proton is non-acidic under physiological conditions.
TPSA (Topological Polar Surface Area) ~58 Ų Well within the "Rule of 5" limit (<140 Ų), suggesting high oral bioavailability.
Solubility (Aq, pH 7.4) High (> 1 mg/mL) The protonated N4 and polar amide functionality ensure good aqueous solubility.
Ionization Logic

The N4 secondary amine is the primary ionization center.

  • At pH < 6.0: The molecule exists predominantly as the cationic species (

    
    ), enhancing solubility.
    
  • At pH > 9.0: It exists as the neutral free base, maximizing lipophilicity and membrane permeation.

Experimental Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for the synthesis and analysis of this compound.

Synthesis Strategy (The "Glycine Route")

The most authoritative route to 3-arylpiperazin-2-ones is the cyclization of N-(2-aminoethyl)-aryl-glycine derivatives.

Step-by-Step Methodology:

  • Starting Material: 2,3-Dimethoxyphenylglycine.

  • Coupling: React with N-Boc-ethylenediamine using EDC/HOBt to form the amide.

  • Deprotection & Cyclization: Treat with TFA (to remove Boc) followed by base-induced intramolecular cyclization (nucleophilic attack of the free amine on the ester/acid).

  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

HPLC-UV/MS Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers N4 to cation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 280 nm (dimethoxybenzene absorption).

  • Mass Spec: ESI+ mode. Expect

    
    .
    
Solubility Determination (Shake-Flask Method)
  • Preparation: Add excess solid compound to phosphate buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC against a standard curve.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the physicochemical property mapping of the target compound.

G start Precursor: 2,3-Dimethoxyphenylglycine step1 Coupling: + N-Boc-ethylenediamine start->step1 Amide Bond Formation inter Intermediate: Linear Amide step1->inter step2 Cyclization: Acid Deprotection -> Base inter->step2 Intramolecular Nucleophilic Attack target TARGET: 3-(2,3-Dimethoxy-phenyl)- piperazin-2-one step2->target prop1 LogP ~ 1.0 (Membrane Permeable) target->prop1 prop2 pKa (N4) ~ 7.8 (Physiological Ionization) target->prop2 prop3 TPSA ~ 58 Ų (High Bioavailability) target->prop3

Figure 1: Synthesis pathway and key physicochemical attributes of the 3-arylpiperazin-2-one scaffold.

Biological & Pharmaceutical Context

Peptidomimetic Applications

The 3-substituted piperazin-2-one scaffold is a classic


-turn mimetic . In proteins, a 

-turn reverses the direction of the polypeptide chain. The rigid lactam ring of this compound locks the N-C

and C

-C(=O) bonds, mimicking the geometry of amino acid residues in a turn.
  • Relevance: Useful in designing inhibitors for proteases or protein-protein interactions where the recognition motif involves a turn (e.g., GPCR ligands).

Metabolic Stability
  • Phase I Metabolism: The 2,3-dimethoxy ring is susceptible to O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), yielding phenolic metabolites.

  • Lactam Stability: The piperazinone ring is generally stable to plasma hydrolysis but may undergo oxidative ring opening under aggressive metabolic conditions.

References

  • Scaffold Utility: Pal, D., & Saha, S. (2012).[1] Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed.

  • Structural Properties: Ananthan, S., et al. (2014).[2] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI Molecules.

  • Synthesis Protocols: Chao, B., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.

  • General Piperazine Chemistry: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Imperative of Solubility Profiling in Drug Development

An API's journey from a promising chemical entity to a viable therapeutic is fraught with challenges, with poor solubility being a primary cause of failure.[2][4] Understanding the solubility of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one in a diverse range of organic solvents is not merely an academic exercise; it is a cornerstone of rational drug development.[5] A comprehensive solubility profile is essential for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.

  • Formulation Science: Developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.[6] Poor solubility can severely limit bioavailability and therapeutic efficacy.[1][2]

  • Toxicology and Preclinical Studies: Preparing solutions at desired concentrations for in-vitro and in-vivo testing. Inconsistent solubility can lead to unreliable and misleading results.[7]

  • Regulatory Compliance: Providing fundamental physicochemical data required by regulatory agencies.

This guide will, therefore, focus on the principles and practices required to build this critical data set from the ground up.

Theoretical Framework: The Physicochemical Basis of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the solvent at a specific temperature to form a saturated, thermodynamically stable solution.[8][9] The process is governed by the principle of "like dissolves like," which, from a physicochemical perspective, relates to the balance of intermolecular forces between the solute and solvent molecules.[10][11][12]

For 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, its molecular structure dictates its solubility behavior. Key structural features include:

  • An aromatic phenyl ring with two methoxy groups (potential for π-π stacking and dipole-dipole interactions).

  • A piperazin-2-one core, which contains a lactam (cyclic amide) and a secondary amine, both capable of hydrogen bonding.

  • A combination of polar (amide, amine, ethers) and non-polar (phenyl ring) regions.

The dissolution process can be conceptualized as a three-step energetic cycle:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated through new intermolecular interactions.

Solubility is favorable when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, predictive models can provide invaluable guidance for solvent selection.[13][14] The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose.[15][16][17] It deconstructs the total Hildebrand solubility parameter (δt) into three components representing the primary intermolecular forces:[15][18]

  • δd (Dispersion): Energy from nonpolar, van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bond donor/acceptor interactions.

The total solubility parameter is given by the equation: δt² = δd² + δp² + δh² [18]

The core principle of HSP is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[15][16] The "distance" (Ra) between the HSP coordinates of two substances (e.g., our API and a solvent) in this 3D space can be calculated. A smaller distance implies a higher affinity and, therefore, higher potential solubility.[19]

Workflow for HSP-Guided Solvent Screening

The following diagram illustrates the logical flow for using HSP to intelligently screen for potential solvents for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

HSP_Workflow cluster_0 Phase 1: Parameter Determination cluster_1 Phase 2: In-Silico Screening cluster_2 Phase 3: Experimental Validation A Determine HSP of API (Group Contribution Method or Experimental) C Calculate HSP Distance (Ra) between API and Solvents A->C B Compile HSP Database of Common Organic Solvents B->C D Rank Solvents by Ra (Lower Ra = Higher Affinity) C->D E Select a Diverse Set of High-Ranking Solvents D->E F Perform Experimental Solubility Measurement (e.g., Shake-Flask Method) E->F

Caption: Logical workflow for Hansen Solubility Parameter (HSP)-guided solvent selection.

This predictive approach allows researchers to prioritize a smaller, more relevant set of solvents for lab-intensive experimental validation, saving significant time and resources.[16]

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7][20] It is a robust and widely accepted protocol that, when performed correctly, yields high-quality, reproducible data.

Protocol: Equilibrium Solubility of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one via Shake-Flask Method

Objective: To determine the saturation concentration of the API in a selected organic solvent at a constant temperature.

Materials:

  • 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (crystalline powder, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the API to a series of vials (in triplicate for each solvent). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The system must be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[20][21][22] It is crucial to experimentally verify that equilibrium has been reached by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[21]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to separate the dissolved API from any undissolved solid.[20]

  • Quantification: Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis). Measure the concentration of the API in the diluted sample using a pre-validated analytical method.[23][24]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the API in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Self-Validation and Integrity Checks
  • Mass Balance: After sampling, the remaining solid in the vial can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic or solvate transformations during the experiment.[20]

  • Time to Equilibrium: As mentioned, confirming that the measured concentration does not change over extended equilibration times is the most important validation step.[21]

  • Triplicate Analysis: Running each solvent in triplicate ensures the precision and reliability of the obtained value.

Analytical Quantification

The final step in the experimental workflow is the accurate measurement of the API concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and accuracy.[23][24]

Typical HPLC Method Parameters
ParameterExample SpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar organic molecules.
Mobile Phase Isocratic or Gradient mix of Acetonitrile and Water (with 0.1% formic acid)Provides good peak shape and resolution. The specific ratio is optimized for the API.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at a wavelength of maximum absorbance (λmax) for the APIMaximizes sensitivity for the analyte.[25]
Injection Volume 10 µLStandard volume to avoid column overload.
Quantification External standard calibration curveEnsures accurate concentration determination across a linear range.

UV-Vis spectroscopy can be a simpler, faster alternative if the API has a strong chromophore and the solvent does not interfere at the analytical wavelength.[24] However, HPLC is generally superior as it separates the API from any potential impurities or degradants before quantification, ensuring higher data fidelity.[23]

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Hypothetical Solubility Profile of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one at 25°C
SolventSolvent ClassPolarity IndexSolubility (mg/mL)
HexaneAliphatic Hydrocarbon0.1< 0.1
TolueneAromatic Hydrocarbon2.41.5
DichloromethaneHalogenated3.125.8
AcetoneKetone5.145.2
EthanolAlcohol5.215.7
MethanolAlcohol6.610.5
AcetonitrileNitrile6.233.1
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 100

Interpretation: The hypothetical data above would suggest that the compound exhibits a preference for polar aprotic solvents (DCM, Acetone, Acetonitrile, DMSO) over non-polar (Hexane, Toluene) and polar protic solvents (Ethanol, Methanol). This profile provides actionable insights for selecting solvents for crystallization (where moderate solubility is often desired) versus formulation (where high solubility might be necessary).

Conclusion

Characterizing the solubility profile of a new chemical entity like 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a foundational activity in pharmaceutical development. This guide has detailed a systematic approach that integrates theoretical prediction with rigorous experimental methodology. By leveraging predictive tools like Hansen Solubility Parameters to guide solvent selection and employing the robust shake-flask method for experimental determination, researchers can efficiently generate a high-integrity solubility profile. This data is indispensable for informed decision-making in process chemistry, formulation development, and preclinical assessment, ultimately increasing the probability of advancing a promising compound through the development pipeline.

References

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Official Website. [Link]

  • Li, Z., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

  • Ho, J., et al. (2023). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Fortune Journals. [Link]

  • University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. University of Strathclyde. [Link]

  • IEEE Xplore. (2024). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Martinez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Slideshare. [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

  • Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. Quora. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

  • ResearchGate. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]

  • Dziuba, B., & Darewicz, M. (2007). Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy in food science. Polish Journal of Food and Nutrition Sciences. [Link]

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Whitepaper: A Prospective Analysis of the Therapeutic Potential of 3-(2,3-Dimethoxyphenyl)-piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, yet its structural diversity remains largely focused on substitutions at its nitrogen atoms. The carbon-substituted piperazin-2-one scaffold, particularly with specific aryl substitutions, represents an under-explored area with significant therapeutic potential. This guide presents a prospective analysis of 3-(2,3-Dimethoxyphenyl)-piperazin-2-one derivatives, a novel class of compounds hypothesized to possess significant activity within the Central Nervous System (CNS). Drawing upon established synthetic methodologies and the known pharmacology of related phenylpiperazine and dimethoxybenzene structures, we outline a comprehensive research and development framework. This document details proposed synthetic strategies, delineates a logical pharmacological screening cascade targeting key CNS receptors, provides detailed protocols for primary in vitro assays, and proposes an initial structure-activity relationship (SAR) exploration. The central hypothesis is that the unique combination of the piperazin-2-one core and the 2,3-dimethoxyphenyl moiety will yield potent and selective modulators of dopamine and serotonin receptors, offering a promising new avenue for the development of therapeutics for complex neurological and psychiatric disorders.

The Piperazin-2-one Scaffold: A Privileged Core for CNS Drug Discovery

The piperazine ring is the third most common heterocyclic scaffold found in FDA-approved drugs, a testament to its favorable physicochemical properties and versatile synthetic handles.[1][2] Traditionally, its utility has been exploited through N,N'-disubstitution, which allows for fine-tuning of properties like solubility, basicity, and receptor interaction. However, this leaves the four carbon atoms of the ring as an underutilized source of chemical diversity and stereochemical complexity.[2]

The piperazin-2-one core, an amide-containing derivative, is considered a privileged structure in medicinal chemistry, often serving as a peptidomimetic due to the specific spatial arrangement of its heteroatoms.[3] The introduction of a substituent at the C3 position, particularly an aryl group, creates a chiral center and projects a key pharmacophore into a defined three-dimensional vector, making it an ideal scaffold for achieving high-affinity and selective interactions with biological targets.[4][5]

Rationale for the 2,3-Dimethoxyphenyl Moiety

The choice of the 2,3-dimethoxyphenyl substituent is a rational design element grounded in established neuropharmacology. While various dimethoxy-substituted phenyl rings are known to confer biological activity, including antioxidant and neuroprotective effects[6][7], the 2,3-dimethoxy substitution pattern is of particular interest for its documented role in high-affinity dopamine D2 receptor ligands.[8] Arylpiperazine derivatives are well-established modulators of aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are critical targets in schizophrenia, depression, and anxiety.[9][10] By strategically combining the validated piperazin-2-one scaffold with a 2,3-dimethoxyphenyl group, we hypothesize the creation of novel chemical matter with a high probability of potent and selective CNS activity.

Proposed Synthetic Strategy

The synthesis of 3-aryl-piperazin-2-one derivatives can be achieved through several established routes. A robust and adaptable approach involves a multi-step sequence starting from commercially available precursors. The following workflow is proposed for the synthesis of the parent compound, 3-(2,3-dimethoxyphenyl)-piperazin-2-one, and its N-substituted derivatives. This method allows for diversification at two key points: the aryl group (from the starting aldehyde) and the N1/N4 positions of the piperazine ring.[3][5][11]

G A 2,3-Dimethoxybenzaldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation (Catalyst: e.g., Quinine-derived urea) A->B Step 1 C α,β-Unsaturated Nitrile Intermediate B->C D Asymmetric Epoxidation (Catalyst + Oxidant, e.g., CHP) C->D Step 2 E Chiral Epoxide Intermediate D->E G Domino Ring-Opening Cyclization (DROC) E->G Step 3 F N,N'-Protected Ethylenediamine (e.g., N,N'-Dibenzylethylenediamine) F->G H Protected 3-(2,3-Dimethoxyphenyl) -piperazin-2-one G->H I Deprotection (e.g., Hydrogenolysis for Benzyl groups) H->I Step 4 J Core Scaffold: 3-(2,3-Dimethoxyphenyl)-piperazin-2-one I->J K N-Alkylation / N-Arylation (At N1 and/or N4) J->K Step 5 (Diversification) L Target Derivative Library K->L

Figure 1: Proposed synthetic workflow for 3-(2,3-Dimethoxyphenyl)-piperazin-2-one derivatives.

This one-pot approach, combining Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization, offers an efficient route to enantiomerically enriched 3-aryl piperazin-2-ones.[5] Subsequent deprotection and derivatization at the nitrogen atoms would provide a library of compounds for screening.

Proposed Pharmacological Screening Cascade

To efficiently evaluate the therapeutic potential of the synthesized derivatives, a tiered screening cascade is proposed. The primary hypothesis focuses on CNS targets, specifically dopamine and serotonin receptors, with secondary screening for neurodegenerative disease targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: In Vitro Profiling A Compound Library (3-(2,3-Dimethoxyphenyl)-piperazin-2-one Derivatives) B Primary Binding Assays (Single Concentration, e.g., 1 µM) A->B C Dopamine D2 Receptor B->C D Serotonin 5-HT1A Receptor B->D E Serotonin 5-HT2A Receptor B->E F Dose-Response Analysis (Ki / IC50 Determination) C->F Identify Hits (>50% Inhibition) D->F Identify Hits (>50% Inhibition) E->F Identify Hits (>50% Inhibition) G Functional Assays (Agonist vs. Antagonist Mode) F->G H Selectivity Panel (e.g., D1, D3, 5-HT2C, α1-adrenergic) F->H I Secondary Target Screen (e.g., AChE/BChE Inhibition) G->I Select Potent/Selective Hits H->I Select Potent/Selective Hits J In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) I->J K Lead Candidate(s) J->K

Figure 2: Proposed pharmacological screening cascade for lead identification.

This cascade prioritizes resources by first identifying compounds with significant affinity for the primary targets of interest. Hits are then characterized in detail for potency, functional activity, and receptor selectivity before advancing to broader profiling, including secondary targets like acetylcholinesterase (AChE) and key drug-like properties (ADME).[12][13]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, standardized and validated protocols must be employed. The following are detailed methodologies for the key primary screening assays.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol is adapted from standard radioligand binding assay methodologies to determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.[14]

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (Specific Activity: 70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compounds: Stock solutions in 100% DMSO.

  • Scintillation Cocktail & 96-well Filter Plates (GF/B).

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]Spiperone diluted in Assay Buffer to a final concentration of ~0.2 nM.

    • 100 µL of D2 receptor membrane preparation (5-10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the D2 receptor.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with DTNB to produce a yellow product.[15][16][17]

Materials:

  • Enzyme: Human recombinant Acetylcholinesterase (AChE).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine Iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

  • Positive Control: Donepezil.

  • 96-well Microplate & Microplate Reader (412 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare a 10 mM solution of DTNB in Phosphate Buffer.

    • Prepare a working solution of AChE (e.g., 1 U/mL) in Phosphate Buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • 10 µL of test compound dilution (or buffer for control).

    • 10 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10 minutes (kinetic reading).

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition: % Inhibition = 100 * [(V_control - V_inhibitor) / V_control].

    • Determine the IC₅₀ value by plotting % Inhibition against the logarithm of the inhibitor concentration.

Prospective Structure-Activity Relationship (SAR) Exploration

Following initial screening, a systematic SAR study will be crucial to optimize potency, selectivity, and drug-like properties. The core 3-(2,3-Dimethoxyphenyl)-piperazin-2-one scaffold provides multiple vectors for modification.

Modification Point Proposed Analogs Hypothesized Rationale & Causality
Aromatic Ring - Move methoxy groups (e.g., 3,4- or 2,5-dimethoxy) - Replace methoxy with other groups (e.g., -F, -Cl, -OH, -CF₃)The position of electron-donating/withdrawing groups critically affects interactions with receptor subpockets. Moving methoxy groups will probe spatial tolerance, while replacement will modulate electronic properties and potential hydrogen bonding.[18]
Piperazine N1 - Small alkyl groups (Methyl, Ethyl) - Bulky groups (Benzyl, Phenethyl)The N1 position is often solvent-exposed or can interact with the receptor. Small alkyl groups can fill small hydrophobic pockets, while larger aromatic groups can establish additional π-π or hydrophobic interactions to improve affinity.
Piperazine N4 - Linkers of varying length (e.g., -(CH₂)n-) to an aryl group - Introduction of polar functional groups (e.g., esters, amides)The N4 position is a key vector for targeting secondary binding sites or extending into solvent channels. Modifying linker length and polarity is a classic strategy to optimize affinity and selectivity between related GPCRs like D2 and D3.[18][19]
Piperazine C5/C6 - Introduction of a methyl group at C5 or C6Alkyl substitution on the piperazinone ring can induce a preferred conformation, potentially locking the C3-aryl group into a more bioactive orientation, thereby increasing potency. However, this can also introduce steric clashes.[4]

Future Directions and Conclusion

The successful identification of potent and selective lead compounds from the initial screening cascade will trigger the next phase of development. This includes comprehensive in vitro ADME/Tox profiling to assess metabolic stability, cell permeability (e.g., Caco-2, PAMPA), and potential liabilities such as hERG inhibition and cytotoxicity. Promising candidates will then be advanced into in vivo pharmacokinetic studies to determine brain penetration and other key parameters essential for a CNS drug.[13]

References

  • straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. Available from: [Link]

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available from: [Link]

  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. Taylor & Francis Online. Available from: [Link]

  • Ellman Esterase Assay Protocol. Scribd. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. Available from: [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available from: [Link]

  • D2 Dopamine Receptor Assay. Innoprot. Available from: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf. Available from: [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. Available from: [Link]

  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. Available from: [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Available from: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Available from: [Link]

  • 2CLisaB. Wikipedia. Available from: [Link]

  • Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia. Available from: [Link]

  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. Available from: [Link]

  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. De Gruyter. Available from: [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCr. Available from: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available from: [Link]

  • Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer's diagnosis. PLOS One. Available from: [Link]

Sources

Methodological & Application

step-by-step preparation of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the reductive amination of 2,3-dimethoxybenzaldehyde with ethylenediamine to form an N-substituted diamine intermediate. This is followed by a robust cyclization step using ethyl chloroacetate to yield the target piperazin-2-one derivative. The protocol is designed for clarity and reproducibility, with detailed explanations for critical experimental choices, safety precautions, and characterization guidelines, making it suitable for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

Piperazin-2-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing as core components in a wide range of biologically active compounds.[1] Their structural rigidity and ability to present substituents in defined spatial orientations make them excellent scaffolds for mimicking peptide bonds and interacting with biological targets. The 3-aryl substituted piperazin-2-one motif, in particular, offers a versatile platform for exploring structure-activity relationships (SAR) in drug discovery programs.

The synthetic strategy detailed herein was chosen for its reliability, use of commercially available starting materials, and straightforward execution. The synthesis is logically divided into two key transformations:

  • Formation of the N-(2,3-dimethoxybenzyl)ethane-1,2-diamine intermediate: This step employs a classical reductive amination. The aldehyde carbonyl is first condensed with one of the amino groups of ethylenediamine to form a Schiff base (imine). This intermediate is not isolated but is reduced in situ with a mild reducing agent, sodium borohydride (NaBH₄), to yield the stable secondary amine. This one-pot approach is highly efficient for forming carbon-nitrogen bonds.[2]

  • Cyclization to the Piperazin-2-one Ring: The second step involves the formation of the heterocyclic ring. The primary amine of the diamine intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroacetate. This is followed by an intramolecular N-acylation, where the secondary amine displaces the chloride leaving group, to form the stable six-membered lactam (piperazin-2-one) ring.[3]

This protocol provides a reliable pathway to the target compound, with each step designed for high yield and purity.

Overall Reaction Scheme

Step 1: Reductive Amination

2,3-Dimethoxybenzaldehyde reacts with Ethylenediamine, followed by in situ reduction with Sodium Borohydride to yield N-(2,3-dimethoxybenzyl)ethane-1,2-diamine.

Step 2: Cyclization

N-(2,3-dimethoxybenzyl)ethane-1,2-diamine undergoes cyclization with Ethyl Chloroacetate in the presence of a base to form 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization & Purification A 2,3-Dimethoxybenzaldehyde + Ethylenediamine B Mix in Methanol Stir at 0-5°C A->B C In Situ Reduction (Add NaBH4) B->C D Quench & Work-up (H2O, DCM Extraction) C->D E Intermediate: N-(2,3-dimethoxybenzyl) ethane-1,2-diamine D->E F Intermediate + Ethyl Chloroacetate + Triethylamine in Ethanol E->F Proceed to next step G Reflux Reaction (e.g., ~78°C) F->G H Solvent Removal & Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Final Product: 3-(2,3-Dimethoxy-phenyl) -piperazin-2-one I->J

Sources

Application Note: Strategic Reagent Selection for Piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond basic textbook synthesis to address the practical selection of reagents and catalysts for constructing the piperazin-2-one (ketopiperazine) scaffold—a privileged structure in peptidomimetics and GPCR ligand design.

Executive Summary & Scope

The piperazin-2-one scaffold presents a unique synthetic challenge: it requires precise control over regioselectivity (N1 vs. N4 functionalization) and the preservation of chiral centers derived from amino acid precursors. This guide categorizes reagents into three workflows:

  • Classical Cyclization: For scale-up of simple cores.

  • Multicomponent Assembly (MCR): For high-diversity library generation (Ugi-Post-Condensation).

  • Transition Metal Catalysis: For stereoselective construction and C-H functionalization.

Reagent Selection Matrix

A. Classical Intramolecular Cyclization (N-Alkylation)

Primary Utility: Large-scale synthesis of N1-substituted cores.

Reagent ClassSpecific ReagentFunction & Mechanistic Insight
Electrophiles Chloroacetyl chloride / Bromoacetyl bromideThe Backbone Builder. Reacts with 1,2-diamines. Note: Chloroacetyl chloride is preferred for slower, more controlled acylation to avoid bis-acylation, whereas bromo- analogs are used when the subsequent cyclization step is sluggish.
Bases (Cyclization) NaH (Sodium Hydride)The "Sledgehammer". Used for difficult N-alkylations. Risk: Can cause racemization of

-chiral centers.
Bases (Mild) Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect". Superior to K₂CO₃ in MeCN/DMF due to higher solubility and "naked" anion effect, facilitating the intramolecular

displacement without racemization.
Protecting Groups Boc / Cbz Regiocontrol. Essential to block N4 if N1-alkylation is the target. Monoprotected diamines are the standard starting material.
B. Multicomponent Reaction (MCR) Reagents

Primary Utility: Rapid generation of diverse libraries (Diversity-Oriented Synthesis).

The Ugi-4CR followed by post-condensation cyclization (Ugi-Deprotection-Cyclization or UDC) is the industry standard for generating substituted piperazin-2-ones.

ComponentRecommended ReagentTechnical Rationale
Bifunctional Input N-Boc-Glycine or Chloroacetic acid Acts as the acid component. Mechanism: After the Ugi reaction, the Boc is removed (acidic) or the chloride is displaced (basic) to trigger ring closure.
Cyclization Catalyst TMSOTf (Trimethylsilyl triflate)Lewis Acid Activation. Promotes the activation of the amide bond for cyclization in difficult steric environments.
Base (Post-Ugi) KOtBu or Cs₂CO₃ Used for the "Washburn" or "Hulme" protocols to drive the intramolecular alkoxide/amide attack.
C. Transition Metal Catalysts

Primary Utility: Enantioselective synthesis and late-stage functionalization.

Catalyst SystemLigand ClassApplication
Pd(OAc)₂ BINAP / Xantphos Carboamination. Catalyzes the reaction of N-allyl-1,2-diamines with aryl halides to form the ring with high diastereoselectivity.
[Cp*IrCl₂]₂ --Hydrogen Borrowing. Catalyzes the cyclization of amino alcohols with diols, a "green" route producing water as the only byproduct.
Ru(bpy)₃²⁺ --Photoredox C-H Activation. Used for late-stage alkylation of the C3 position in pre-formed piperazinone rings.

Decision Logic for Synthetic Route

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on structural requirements.

Piperazinone_Strategy Start Target Structure Analysis Chiral Is the C3/C5 center chiral? Start->Chiral Diversity High Diversity Required (Library Synthesis)? Chiral->Diversity No / Racemic OK Path_Metal Route C: Pd-Catalyzed Carboamination Reagents: Pd(OAc)2, Aryl Bromides Chiral->Path_Metal Yes (High ee required) Scale Scale > 100g? Diversity->Scale No (Specific Target) Path_Ugi Route A: Ugi-4CR (UDC) Reagents: Isocyanides, Bifunctional Acids Catalyst: TMSOTf or Cs2CO3 Diversity->Path_Ugi Yes (4+ points of diversity) Scale->Path_Ugi No (Speed driven) Path_Class Route B: Classical N-Alkylation Reagents: Chloroacetyl Chloride Base: NaH or KOtBu Scale->Path_Class Yes (Cost driven)

Figure 1: Strategic decision tree for selecting piperazin-2-one synthetic routes based on chirality, diversity, and scale.

Detailed Protocols

Protocol A: The "Hulme" Ugi-Deprotection-Cyclization (UDC)

Best for: Combinatorial libraries with 4 points of diversity.

Mechanism: This protocol utilizes a "one-pot, two-step" sequence. The Ugi reaction assembles the linear backbone, and acid treatment removes the Boc group, allowing the free amine to attack the C-terminal ester/amide, closing the ring.

Reagents:

  • Amine (

    
    )
    
  • Aldehyde (

    
    )
    
  • Isocyanide (

    
    )
    
  • Boc-Glycine (Bifunctional Acid)

  • TFA/DCM (Deprotection)

  • Scavenger Resin (Optional for purification)

Step-by-Step:

  • Ugi Assembly: In a 20 mL scintillation vial, dissolve Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (5 mL). Stir for 30 min to form the imine.

  • Add Boc-Glycine (1.0 mmol) and Isocyanide (1.0 mmol).

  • Stir at room temperature for 24 hours. Monitoring: Check by LC-MS for the disappearance of the isocyanide.

  • Evaporation: Remove MeOH under reduced pressure.

  • Deprotection/Cyclization: Redissolve the crude residue in 10% TFA in DCM (5 mL). Stir for 4 hours.

    • Critical Check: This removes the Boc group.[1][2] The intermediate amino-amide often cyclizes spontaneously under these acidic conditions. If not, proceed to step 6.

  • Forced Cyclization (if needed): Neutralize with saturated NaHCO₃, extract into EtOAc, dry, and treat with 10 mol% acetic acid in refluxing toluene or Cs₂CO₃ in MeCN (60°C) for 2 hours.

Protocol B: Pd-Catalyzed Carboamination

Best for: Chiral, sterically crowded piperazinones.

Reagents:

  • N-allyl-1,2-diamine derivative[3]

  • Aryl Bromide (

    
    )[4]
    
  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: DPEphos or Xantphos (for wide bite angle)

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (0.02 mmol), Ligand (0.04 mmol), and NaOtBu (1.2 mmol) to a reaction tube.

  • Substrate Addition: Add the Aryl Bromide (1.0 mmol) and the N-allyl-diamine (1.2 mmol) in Toluene (4 mL).

  • Reaction: Seal the tube and heat to 100°C for 12-16 hours.

    • Mechanism:[5][6] The Pd(0) inserts into the Ar-Br bond. The amine coordinates, followed by migratory insertion into the alkene (cyclization step) and reductive elimination.

  • Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via flash chromatography.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Racemization of C3 High basicity of NaH or KOH during cyclization.Switch to Cs₂CO₃ in MeCN. The "Cesium Effect" allows for milder deprotonation kinetics.
Incomplete Cyclization (Ugi) Steric hindrance around the amide bond.Add TMSOTf (Trimethylsilyl triflate) or microwave irradiation (100°C, 10 min) to overcome the energy barrier.
Regioisomer Mixtures Ambivalent nucleophilicity of diamines.Use N-Boc-ethylenediamine . The Boc group forces reaction at the free amine first, ensuring N1-selectivity after deprotection.
Poor Solubility Peptide-like aggregation of intermediates.Use HFIP (Hexafluoroisopropanol) as a co-solvent. It disrupts H-bond aggregates and accelerates Ugi reactions.

Pathway Visualization: The Ugi-Post-Condensation Workflow

Ugi_Workflow Inputs Amine + Aldehyde + Isocyanide + Boc-AA Imine Imine Formation (MeOH, 30 min) Inputs->Imine Ugi_Adduct Linear Ugi Adduct (Acyclic) Imine->Ugi_Adduct  24h RT   Deprotect TFA/DCM (Boc Removal) Ugi_Adduct->Deprotect Cyclize Spontaneous or Base-Catalyzed Cyclization Deprotect->Cyclize  -H+   Final Piperazin-2-one Scaffold Cyclize->Final

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for generating piperazin-2-one libraries.

References

  • Hulme, C., et al. "High-throughput synthesis of piperazin-2-ones via the Ugi reaction." Tetrahedron Letters, 2000. (Cited for UDC strategy foundation).

  • Van der Eycken, E., et al. "Microwave-assisted synthesis of piperazin-2-ones." Journal of Organic Chemistry, 2005. (Cited for microwave acceleration).

  • Wolfe, J. P., et al. "Palladium-catalyzed carboamination of alkenes." Journal of the American Chemical Society, 2004. (Cited for Pd-catalysis mechanism).

  • Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."[7] Synthesis, 2023.[7][8][9] (Cited for modern cascade reactions).

  • Tripathi, S., et al. "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization." Journal of Organic Chemistry, 2020.[10] (Cited for post-Ugi functionalization).

Sources

Application Note: Preparation and Storage of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . As this specific derivative is often a custom-synthesized intermediate or a specialized pharmacological probe (structurally related to phenylpiperazine GPCR ligands), this guide synthesizes field-proven protocols for lipophilic nitrogen heterocycles with specific considerations for the piperazinone scaffold.

Introduction & Compound Profile

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a pharmacologically relevant scaffold, sharing structural homology with aryl-piperazine drugs used in CNS research (e.g., serotonin 5-HT receptor ligands). Unlike standard piperazines, the piperazin-2-one moiety introduces a lactam (amide) functionality, which reduces the basicity of the adjacent nitrogen and alters the solubility profile, often increasing polarity relative to the parent piperazine but maintaining significant lipophilicity due to the dimethoxy-phenyl group.

Effective use of this compound requires a robust stock solution strategy to prevent precipitation in aqueous assays and degradation during storage.

Physicochemical Profile (Theoretical)
PropertyValue / DescriptionNotes
Formula C₁₂H₁₆N₂O₃Verify against specific batch CoA
Molecular Weight ~236.27 g/mol Adjust for salt forms (e.g., HCl) if applicable
Solubility (DMSO) High (>20 mg/mL)Recommended Solvent
Solubility (Ethanol) Moderate (~5–10 mg/mL)Sonication may be required
Solubility (Water) Low / NegligibleNot recommended for stock preparation
Stability Hygroscopic; Light SensitiveProtect from moisture and UV light

Materials and Reagents

  • Compound: 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (Solid).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Why: DMSO is the universal solvent for this class of heterocycles, disrupting intermolecular hydrogen bonding of the lactam ring.

  • Secondary Solvent (Optional): Ethanol (Absolute, 200 proof) for specific applications where DMSO is contraindicated.

  • Equipment:

    • Analytical Balance (Precision 0.01 mg).

    • Vortex Mixer.

    • Ultrasonic Bath (for breaking crystal lattices).

    • Amber Glass Vials (Borosilicate) with PTFE-lined caps.

    • Inert Gas (Argon or Nitrogen) for headspace purging.

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Step 1: Molar Calculation

Before weighing, calculate the required mass for your target volume.



Example for 10 mL of 10 mM stock (assuming MW = 236.27):



Step 2: Weighing and Solubilization
  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (the compound is likely hygroscopic).

  • Weigh: Accurately weigh ~24 mg of the compound into a sterile amber glass vial . Record the exact mass.

  • Calculate Solvent Volume:

    
    
    
  • Dissolve: Add the calculated volume of Anhydrous DMSO.

  • Agitate: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The lactam ring can form intermolecular H-bonds that require energy to break.

Step 3: Quality Control (Visual)[2]
  • Inspect the solution against a light source. It should be strictly clear and colorless to pale yellow.

  • Warning: Turbidity indicates incomplete dissolution or salt formation. Do not proceed to storage until clear.[1]

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into assay media (PBS, Cell Culture Media) without precipitation.

Critical Mechanism: The "Crash-Out" Effect. Directly adding a high volume of DMSO stock to water often causes the hydrophobic phenyl ring to drive precipitation. To prevent this, use the Intermediate Dilution Method .

Workflow Diagram (DOT)

G cluster_0 Prevention of Precipitation Stock 10 mM DMSO Stock (100% DMSO) Inter 10x Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Add dropwise with vortexing) Final 1x Working Solution (1% DMSO) Inter->Final 1:10 Dilution (Slow addition) Assay Biological Assay (Cells/Enzyme) Final->Assay Application

Caption: Step-wise dilution strategy to maintain solubility when transferring hydrophobic ligands from organic solvent to aqueous media.

Procedure:
  • Prepare Intermediate (10x): Dilute the 10 mM DMSO stock 1:10 into your assay buffer (e.g., PBS) to create a 1 mM solution.

    • Technique: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO.

  • Prepare Final (1x): Dilute the Intermediate 1:10 into the final media to reach 100 µM (Final DMSO concentration = 1%).

  • Validation: If the assay requires <1% DMSO, perform an additional serial dilution step.

Storage and Stability

ConditionDurationProtocol
-80°C 6–12 MonthsOptimal. Store in aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Use amber vials.
-20°C 1–3 MonthsAcceptable for active use. Ensure airtight seal to prevent DMSO hygroscopicity.
4°C < 1 WeekNot recommended for long term. Precipitation may occur; re-dissolve by warming to 37°C.
Room Temp < 24 HoursDegradation risk (oxidation of dimethoxy group).

Freeze-Thaw Rule: Do not subject the stock to more than 3 freeze-thaw cycles. The dimethoxy-phenyl ring is susceptible to oxidative degradation upon repeated exposure to air and moisture.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazin-2-one derivatives. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility of lipophilic amines).

Sources

Application Notes and Protocols for In Vitro Profiling of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Piperazin-2-one Scaffold as a Promising Pharmacophore in Oncology

The piperazine ring is a foundational motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its unique structural and physicochemical properties, such as high bioavailability and the ability to be readily modified, make it a privileged scaffold in modern drug discovery.[1][2] Within this class, piperazin-2-one derivatives have garnered significant attention, demonstrating a wide spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines.[3][4]

This application note provides a detailed guide for the initial in vitro characterization of a novel piperazin-2-one derivative, 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . Given the established anticancer potential of this chemical class, we present two fundamental and robust protocols to assess its cytotoxic and anti-migratory properties. These assays serve as a critical first step in evaluating the compound's potential as a therapeutic candidate in oncology.[5][6][7]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage screening of novel chemical entities. We emphasize the scientific rationale behind each step to ensure both technical accuracy and a deep understanding of the experimental system.

Part 1: Assessment of Cytotoxicity via MTT Assay

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[8] By solubilizing these formazan crystals and measuring the absorbance of the resulting solution, we can quantify the cytotoxic effect of a compound.[9][11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution p1 Harvest and count cancer cells p2 Seed cells into a 96-well plate p1->p2 p3 Incubate for 24h (37°C, 5% CO2) p2->p3 t1 Prepare serial dilutions of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one t2 Add compound dilutions to respective wells t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTT reagent to each well a2 Incubate for 2-4h (Formation of formazan) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 Wound_Healing_Workflow cluster_prep Day 1-2: Cell Plating cluster_wound Day 3: Wounding and Treatment cluster_monitor Day 3-4: Monitoring p1 Seed cells in a 6-well plate p2 Grow to a confluent monolayer p1->p2 w1 Create a linear scratch with a pipette tip w2 Wash with PBS to remove debris w1->w2 w3 Add medium with compound and/or Mitomycin C w2->w3 w4 Acquire initial image (T=0) w3->w4 m1 Incubate and acquire images at set time points (e.g., 12h, 24h) m2 Analyze images to quantify wound closure m1->m2

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

Materials and Reagents:

  • Human cancer cell line with migratory potential (e.g., MDA-MB-231 for aggressive breast cancer)

  • Complete growth medium

  • Low-serum medium (e.g., DMEM with 1% FBS)

  • 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

  • Mitomycin C (optional, to inhibit proliferation)

  • Sterile PBS

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed cells into each well of a 6-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

    • Incubate at 37°C and 5% CO₂ until the cells are approximately 90-100% confluent.

  • Creating the Wound:

    • Once confluent, carefully aspirate the growth medium.

    • Using a sterile 200 µL pipette tip, create a straight, linear scratch down the center of the monolayer. Use consistent pressure to ensure the scratch width is uniform. [12] * Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

  • Compound Treatment:

    • Add fresh, low-serum medium (to minimize proliferation) containing the desired concentration of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one. Use a non-toxic concentration determined from the MTT assay (e.g., IC₅₀/2 or lower).

    • Include a vehicle control well (DMSO in low-serum medium).

    • Optionally, add Mitomycin C (e.g., 10 µg/mL) to all wells for 2 hours before scratching and treatment to inhibit cell division.

  • Image Acquisition and Analysis:

    • Immediately after adding the treatment medium, place the plate on an inverted microscope and capture images of the scratch in predefined regions for each well. This is the 0-hour time point.

    • Return the plate to the incubator.

    • Acquire images of the same regions at subsequent time points (e.g., 6, 12, and 24 hours).

    • The area of the scratch can be quantified using software such as ImageJ. The rate of wound closure is calculated by measuring the change in the cell-free area over time.

Data Presentation and Analysis
ParameterRecommended ValueRationale
Cell Line MDA-MB-231 (Triple-Negative Breast Cancer)A highly migratory and invasive cell line, suitable for migration studies.
Plate Format 6-well plateProvides a larger surface area for creating a consistent scratch.
Medium Low-serum (1% FBS)Reduces cell proliferation, isolating the effect on migration.
Compound Concentration Sub-lethal (e.g., 0.5 x IC₅₀)To assess anti-migratory effects without confounding cytotoxicity.
Image Analysis ImageJ with MRI Wound Healing ToolFreely available software for accurate and reproducible quantification of wound area.

The percentage of wound closure is calculated as follows: % Wound Closure = [(Initial Area - Area at Time T) / Initial Area] x 100

Results are typically presented as a bar graph comparing the percentage of wound closure at a specific time point between treated and control groups.

Hypothetical Mechanism of Action: Targeting Pro-Survival Signaling

Many cytotoxic and anti-migratory agents exert their effects by modulating key cellular signaling pathways that control cell proliferation, survival, and motility. Piperazine derivatives have been shown to interact with a diverse range of cellular targets. [1]A plausible, yet hypothetical, mechanism for an anticancer agent like 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one could involve the inhibition of a critical pro-survival pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Migration mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes Compound 3-(2,3-Dimethoxy-phenyl) -piperazin-2-one Compound->Akt Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates a potential mechanism where the compound could inhibit Akt phosphorylation, leading to decreased cell proliferation and migration, and the promotion of apoptosis. This remains a hypothesis to be tested through further molecular assays such as Western blotting for key pathway proteins.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Moodle@Units. In vitro wound-healing assay also known as the scratch assay. Available from: [Link]

  • Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Available from: [Link]

  • AskSophie. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Cáceres, M., et al. (2019, June 13). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Takahashi, N., et al. (2001, November 8). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Antibiotics. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Rath, S., et al. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]

  • Faghih, Z., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences. Available from: [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • NAMSA. MTT Cytotoxicity Study. Available from: [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available from: [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • Faizan, M., et al. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available from: [Link]

  • Bentham Science Publishers. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

Sources

Application Note: Formulation Strategies for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the formulation and delivery of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (referred to herein as DMPP-2-one ).

Given the structural attributes of this New Chemical Entity (NCE)—specifically the lipophilic 2,3-dimethoxyphenyl moiety coupled with the polar piperazin-2-one (lactam) core—this guide addresses the primary challenges of low aqueous solubility and dissolution-rate limited bioavailability (Class II characteristics in the Biopharmaceutics Classification System).

Introduction & Physicochemical Profiling[1]

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one presents a classic formulation challenge: a "brick dust" molecule with high crystallinity potential and moderate lipophilicity. The lactam ring provides hydrogen bond acceptors, while the secondary amine (N4 position) offers a site for ionization, yet the overall dimethoxyphenyl bulk limits water solubility.

Structural Analysis & Formulation Implications
  • Core Scaffold: Piperazin-2-one (Lactam).

    • Risk:[1][2] Hydrolytic susceptibility at extreme pH; potential for racemization at the C3 chiral center (alpha to carbonyl).

  • Substituent: 2,3-Dimethoxyphenyl.[3][4]

    • Impact: Increases LogP (estimated ~1.8–2.2), driving the need for lipophilic carriers or amorphous dispersions.

  • Ionization: The N4-secondary amine is likely basic (pKa ~8.5–9.5).

    • Strategy: Salt formation (Mesylate/Hydrochloride) is the first line of defense, but often insufficient for sustained delivery.

Target Product Profile (TPP)
ParameterSpecification
Delivery Route Oral (Primary), Parenteral (Secondary)
Bioavailability Goal > 40% (Oral)
Solubility Target > 100 µg/mL (Simulated Gastric Fluid)
Stability < 0.5% degradation at 40°C/75% RH (6 months)

Pre-Formulation Characterization Protocol

Before selecting a delivery vehicle, the compound's fundamental solubility landscape must be mapped.

Protocol A: pH-Solubility Profiling

Objective: Determine intrinsic solubility (


) and pH-dependent solubility (

) to validate salt selection.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 7.4.

  • Saturation: Add excess DMPP-2-one solid to 10 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 37°C for 24 hours (200 rpm).

  • Filtration: Filter supernatant using 0.22 µm PVDF syringe filters (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Note: If solubility at pH 1.2 > pH 6.8 by factor of 10, the compound exhibits significant pH-dependent solubility, risking precipitation in the small intestine.

Strategy I: Amorphous Solid Dispersion (ASD) for Oral Delivery

For BCS Class II compounds like DMPP-2-one, maintaining the amorphous state prevents crystallization and enhances dissolution rates. We utilize Hot Melt Extrusion (HME) or Spray Drying (SD).

Polymer Selection Logic
  • HPMC-AS (Hypromellose Acetate Succinate): Best for preventing recrystallization in the GI tract (parachuting effect).

  • PVPVA 64 (Copovidone): Excellent miscibility with phenyl-piperazine derivatives.

Protocol: Spray Dried Dispersion (SDD)

Materials: DMPP-2-one, HPMC-AS (L-grade), Methanol/Dichloromethane (1:1).

Workflow:

  • Feed Solution: Dissolve DMPP-2-one and HPMC-AS (ratio 1:3 w/w) in solvent to achieve 10% total solids.

  • Process Parameters (Büchi B-290 or similar):

    • Inlet Temp: 85°C

    • Outlet Temp: 45–50°C

    • Aspirator: 100%

    • Pump Rate: 15% (approx. 5 mL/min)

  • Secondary Drying: Vacuum dry the collected powder at 40°C for 48 hours to remove residual solvent below ICH limits.

  • Characterization: Verify amorphicity via XRPD (absence of Bragg peaks) and DSC (single

    
    ).
    
Visualizing the ASD Workflow

The following diagram illustrates the critical decision points in manufacturing the ASD.

ASD_Workflow Start DMPP-2-one (Crystalline) Solvent Solvent Selection (MeOH:DCM 1:1) Start->Solvent Process Spray Drying (Atomization) Solvent->Process Feed Solution Polymer Polymer Screening (HPMC-AS vs PVPVA) Polymer->Solvent Dissolve Dry Secondary Drying (Vacuum) Process->Dry Wet Powder QC QC: XRPD & DSC (Amorphous Check) Dry->QC QC->Start Recrystallized (Fail) End Final ASD Formulation QC->End Pass

Caption: Workflow for generating Amorphous Solid Dispersions (ASD) to enhance solubility.

Strategy II: Liposomal Nanocarriers for Parenteral Delivery

If oral bioavailability remains low due to first-pass metabolism, a liposomal formulation is recommended to protect the lactam core and improve circulation time.

Lipid Selection
  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): High

    
     lipid for stability.
    
  • Cholesterol: Stabilizes the bilayer membrane (30-40 mol%).

  • DSPE-PEG2000: Provides "stealth" properties to evade RES uptake.[1]

Protocol: Thin-Film Hydration Method
  • Lipid Mixing: Dissolve DSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio) and DMPP-2-one in Chloroform/Methanol (2:1).

    • Loading: Target 5–10% drug-to-lipid weight ratio.

  • Film Formation: Evaporate solvent using a rotary evaporator (45°C, vacuum) to form a thin, dry lipid film.

  • Hydration: Rehydrate film with PBS (pH 7.4) at 60°C (above lipid

    
    ) for 1 hour. Vortex vigorously to form Multi-Lamellar Vesicles (MLVs).
    
  • Sizing (Extrusion): Pass the suspension 11 times through 100 nm polycarbonate membranes using a high-pressure extruder at 60°C.

  • Purification: Remove unencapsulated drug via dialysis (MWCO 12-14 kDa) against PBS for 24 hours.

Visualizing Liposome Assembly

Liposome_Assembly Input Lipids + DMPP-2-one in Chloroform Rotovap Rotary Evaporation (Thin Film Formation) Input->Rotovap Hydration Hydration (PBS, 60°C) -> MLVs Formed Rotovap->Hydration Extrusion Extrusion (100nm) -> LUVs (Unilamellar) Hydration->Extrusion Dialysis Dialysis/TFF (Purification) Extrusion->Dialysis Final Pegylated Liposome (120nm, PDI < 0.1) Dialysis->Final

Caption: Step-by-step assembly of PEGylated liposomes for systemic delivery.

Analytical Validation Methods

HPLC Quantitation Method

To accurately quantify DMPP-2-one in formulation matrices, use the following validated conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide) and 280 nm (phenyl).

  • Retention Time: Expect elution ~4.5–6.0 min depending on gradient.

In Vitro Dissolution Testing (USP II)
  • Apparatus: USP Type II (Paddle).

  • Medium: 900 mL SGF (pH 1.2) or FaSSIF (pH 6.5).

  • Speed: 75 rpm.

  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Acceptance Criteria: > 80% release within 45 minutes for ASD formulations.

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

  • FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the accelerated synthesis of a specific pharmacophore using microwave irradiation.

Executive Summary

The 3-aryl-piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various CNS-active agents, particularly dopamine and serotonin receptor modulators. Conventional synthesis (thermal reflux) often suffers from long reaction times (12–24 hours), incomplete cyclization, and oligomeric side products.

This protocol details a microwave-assisted, one-pot cyclocondensation strategy to synthesize 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction time to under 20 minutes while improving yield and purity profiles.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a cascade sequence involving an intermolecular nucleophilic substitution (


) followed by an intramolecular amidation (lactamization).
Reaction Pathway[1][2][3][4][5][6][7]
  • Precursors: Ethylenediamine (1,2-diamine) and Ethyl

    
    -bromo-(2,3-dimethoxyphenyl)acetate.
    
  • Step 1 (

    
    ):  The primary amine of ethylenediamine displaces the 
    
    
    
    -bromide.
  • Step 2 (Cyclization): The pendant free amine attacks the ester carbonyl, expelling ethanol to close the six-membered lactam ring.

ReactionMechanism Start Precursors: Ethylenediamine + Ethyl alpha-bromo ester Inter Intermediate: N-alkylated amino ester Start->Inter MW Irradiation SN2 Alkylation TS Transition State: Tetrahedral Intermediate Inter->TS Intramolecular Nucleophilic Attack Product Product: 3-(2,3-Dimethoxy-phenyl)- piperazin-2-one TS->Product - EtOH Cyclization

Figure 1: Mechanistic pathway for the microwave-assisted cascade synthesis.

Experimental Protocol

Materials & Equipment[1][8][9][10][11]
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • Ethyl 2-bromo-2-(2,3-dimethoxyphenyl)acetate (1.0 equiv) [Synthesized via bromination of the corresponding phenylacetic ester].

    • Ethylenediamine (1.5 equiv) [Excess prevents bis-alkylation].

    • Diisopropylethylamine (DIPEA) (1.2 equiv) or

      
       (2.0 equiv).
      
    • Solvent: Ethanol (Abs.) or Acetonitrile (

      
      ).
      
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, dissolve Ethyl 2-bromo-2-(2,3-dimethoxyphenyl)acetate (303 mg, 1.0 mmol) in 3 mL of Ethanol.

  • Add DIPEA (210

    
    L, 1.2 mmol) to the solution.
    
  • Add Ethylenediamine (100

    
    L, 1.5 mmol) dropwise while stirring. Note: Slight exotherm may occur.
    
  • Seal the vial with a PTFE-lined cap and place it into the microwave cavity.

Step 2: Microwave Irradiation Parameters Program the reactor with the following "Dynamic" method to ensure safety and reproducibility:

ParameterSettingRationale
Temperature 140 °CSufficient energy to overcome activation barrier for cyclization.
Power 150 W (Max)Dynamic power modulation to maintain set temperature.
Hold Time 15 minutesOptimized duration for complete conversion.
Pressure Limit 250 psiSafety cutoff (Ethanol vapor pressure at 140°C is ~10 bar).
Stirring HighEnsures homogenous heat distribution (eliminates hot spots).
Cooling Active AirRapid cooling post-reaction to quench side reactions.

Step 3: Workup and Isolation [1]

  • Allow the vial to cool to <40 °C before opening.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove solvent under reduced pressure (Rotary Evaporator).

  • Redissolve the residue in Ethyl Acetate (20 mL) and wash with:

    • Water (1 x 10 mL) to remove ethylenediamine salts.

    • Brine (1 x 10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM). The product typically precipitates as an off-white solid upon trituration with diethyl ether.

Results & Discussion

Optimization Data

The following table summarizes the optimization of reaction conditions. The microwave method demonstrates a clear superiority over conventional heating.[2][1][3]

EntryMethodSolventTemp (°C)TimeYield (%)
1Thermal RefluxEthanol7812 hrs45%
2Thermal RefluxToluene11018 hrs52%
3MicrowaveEthanol10010 min68%
4Microwave Ethanol 140 15 min 92%
5MicrowaveAcetonitrile15010 min88%

Table 1: Comparison of reaction conditions. Entry 4 represents the optimized protocol.

Workflow Visualization

The efficiency of the microwave workflow allows for rapid iteration in library synthesis.

ExperimentalWorkflow Prep Reagent Prep (1.0 mmol Scale) Mix Vial Loading (EtOH, DIPEA, Diamine) Prep->Mix MW MW Irradiation 140°C, 15 min, 150W Mix->MW Cool Active Cooling (< 40°C) MW->Cool Workup Extraction (EtOAc / Brine) Cool->Workup Analysis Validation (NMR, LCMS) Workup->Analysis

Figure 2: Operational workflow for the one-pot synthesis.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers. This creates a "self-validating" loop where specific signals confirm the formation of the core structure.

  • LC-MS: Look for the Molecular Ion peak

    
    .
    
    • Formula:

      
      
      
    • Expected Mass: 237.12 Da (Check for m/z ~237.1).

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide Proton: A broad singlet around

      
       6.0–8.0 ppm (NH lactam).
      
    • Chiral Center (H-3): A distinct singlet or doublet around

      
       4.5–5.0 ppm (alpha to carbonyl and phenyl ring).
      
    • Methoxy Groups: Two sharp singlets integrating to 3H each around

      
       3.8 ppm.[4]
      
    • Piperazine Ring Protons: Multiplets in the

      
       2.8–3.5 ppm region (ethylene bridge).
      
  • TLC:

    • The starting bromo-ester is less polar (high Rf).

    • The product is more polar (lower Rf) and stains positive with Dragendorff’s reagent (alkaloid/amine) or Ninhydrin (if ring opening occurred—but lactams usually stain poorly with Ninhydrin; Iodine or UV is preferred).

References

  • Microwave-Assisted Synthesis of N-Heterocycles

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
  • General Synthesis of 3-Substituted Piperazin-2-ones

    • Palermo, M. G., et al. (2018).[5][6] "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production." Journal of Organic Chemistry.

  • Microwave-Assisted Alkylation/Cyclization Protocols

    • Santra, S., et al. (2020). "Microwave-assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry.
  • Pharmacological Relevance of Piperazinones

    • Chaudhary, P., et al. (2024).[7][8] "Synthesis of Piperazine-containing Derivatives and their Antimicrobial... Activities." Current Bioactive Compounds.

Sources

scaling up production of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Executive Summary & Strategic Rationale

This Application Note details the process optimization and scale-up protocols for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one , a critical pharmacophore in the development of neuroactive agents (e.g., Tachykinin NK1 antagonists and specific serotonergic modulators).

While various synthetic routes exist, this guide prioritizes the Mandelic Ester Activation Route over the traditional Strecker amino-acid cyclization. This choice is driven by three "Quality by Design" (QbD) factors:

  • Regiocontrol: Avoids the formation of diketopiperazine byproducts common in amino-acid dimerization.

  • Scalability: Utilizes flow-compatible alkylation steps and avoids heavy metal reductions (e.g., Pt/C hydrogenation of pyrazinones).

  • Cost of Goods (COGS): Starts from the commercially abundant 2,3-dimethoxybenzaldehyde.

Chemical Pathway & Mechanism

The synthesis relies on a nucleophilic substitution-cyclization cascade.[1] The critical step involves the reaction of excess ethylenediamine with an activated


-bromo ester.

Mechanism:

  • SN2 Displacement: The primary amine of ethylenediamine displaces the bromide at the benzylic position.

  • Intramolecular Amidation: The pendant primary amine attacks the ethyl ester, closing the lactam ring.

SynthesisPathway Aldehyde 2,3-Dimethoxy- benzaldehyde Mandelic Ethyl 2,3-Dimethoxy- mandelate Aldehyde->Mandelic 1. NaCN/H+ 2. EtOH/H+ BromoEster Ethyl $\alpha$-Bromo Intermediate Mandelic->BromoEster PBr3, Toluene 0°C to RT Intermediate Linear Amino-Ester BromoEster->Intermediate SN2 Alkylation (Kinetic Control) EDA Ethylenediamine (Excess) EDA->Intermediate + Product 3-(2,3-Dimethoxy-phenyl)- piperazin-2-one Intermediate->Product Cyclization (Thermodynamic)

Figure 1: Reaction cascade from aldehyde precursor to final lactam.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (The Activated Ester)

Target: Ethyl 2-bromo-2-(2,3-dimethoxyphenyl)acetate.

Reagents:

  • Ethyl 2-hydroxy-2-(2,3-dimethoxyphenyl)acetate (Mandelic ester analog): 1.0 eq

  • Phosphorus Tribromide (

    
    ): 0.4 eq
    
  • Toluene (Anhydrous): 5 Vol

Protocol:

  • Charge the Mandelic ester derivative and Toluene into a reactor. Cool to 0°C.

  • Add

    
     dropwise over 30 minutes. Critical Control Point (CCP):  Maintain internal temperature 
    
    
    
    to prevent elimination to the styrene derivative.
  • Warm to 25°C and stir for 2 hours. Monitor by TLC/HPLC (Disappearance of starting alcohol).

  • Quench: Pour onto ice-water. Separate layers. Wash organic layer with saturated

    
     (removes 
    
    
    
    ).
  • Dry (

    
    ) and concentrate. Note: The bromo-ester is lachrymatory and unstable; use immediately in Phase 2.
    
Phase 2: Cyclization (The Critical Step)

Target: 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

Reagents:

  • Crude Bromo-ester (from Phase 1): 1.0 eq

  • Ethylenediamine (EDA): 8.0 eq (Large excess is mandatory)

  • THF (Tetrahydrofuran): 10 Vol

Protocol:

  • Reactor A: Charge Ethylenediamine (8.0 eq) and THF (5 Vol). Cool to -10°C.

  • Reactor B: Dissolve Bromo-ester in THF (5 Vol).

  • Addition (Inverse Mode): Slowly add the solution from Reactor B into Reactor A over 60 minutes.

    • Expert Insight: Adding the ester to the amine ensures the amine is always in high local concentration, preventing the "Bis-alkylation" impurity (where one EDA molecule reacts with two ester molecules).

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Cyclization Drive: If HPLC shows the linear intermediate (uncyclized amino ester), heat the mixture to 50°C for 1 hour to drive ring closure.

  • Workup:

    • Concentrate under reduced pressure to remove THF and excess EDA. Caution: EDA is a sensitizer; use a scrubber.

    • Dissolve residue in Dichloromethane (DCM) and wash with minimal water.

    • Purification: The product often crystallizes upon trituration with Diethyl Ether or MTBE.

Process Optimization Data

The following table summarizes optimization runs focusing on the EDA Equivalents vs. Impurity Profile .

Run IDEDA EquivalentsAddition ModeTemp (°C)Yield (%)Bis-Alkylated Impurity (%)
OPT-01 1.1 eqNormal (Amine to Ester)2535%45% (Major Failure)
OPT-02 3.0 eqInverse (Ester to Amine)2568%12%
OPT-03 8.0 eqInverse (Ester to Amine)-1089% < 1.5%
OPT-04 8.0 eqInverse2582%5%

Key Finding: High equivalents of diamine combined with low temperature and inverse addition are non-negotiable for high purity.

Critical Process Parameters (CPPs) & Troubleshooting

ProcessFlow Start Start: Bromo-Ester Addition CheckTemp CCP: Temp < 0°C? Start->CheckTemp Addition Inverse Addition (Ester -> Excess Amine) CheckTemp->Addition Yes Impurity High Bis-Impurity detected CheckTemp->Impurity No (Exotherm) Monitor IPC: HPLC Check Addition->Monitor Monitor->Impurity Bis-Dimer > 5% Complete Reaction Complete Monitor->Complete Linear < 2% Workup Evaporation & Crystallization Impurity->Workup Requires Chromatography (Yield Loss) Complete->Workup Direct Crystallization

Figure 2: Decision tree for reaction monitoring and workup.

Troubleshooting Guide:

  • Issue: Product is an oil and won't crystallize.

    • Cause: Residual Ethylenediamine prevents lattice formation.

    • Fix: Dissolve in DCM, wash with brine, dry thoroughly, and re-attempt trituration with cold MTBE.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the bromo-ester due to wet solvent.

    • Fix: Ensure THF is anhydrous (KF < 0.05%).

Analytical Specifications

For the isolated solid (White to off-white powder):

  • 1H NMR (400 MHz, CDCl3):

    
     6.8-7.1 (m, 3H, Ar-H), 6.1 (bs, 1H, NH), 4.6 (s, 1H, C3-H), 3.88 (s, 3H, OMe), 3.86 (s, 3H, OMe), 3.3-3.5 (m, 4H, Piperazine ring).
    
  • HPLC Purity: >98.0% (a/a).

  • Mass Spec (ESI): [M+H]+ = 237.12.

References

  • General Synthesis of 3-Substituted Piperazin-2-ones

    • Chamakuri, S., et al. (2022).[2][3] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules.

  • Scale-Up of Piperazine Scaffolds

    • Petkovic, M., et al. (2023).[4] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis.

  • Asymmetric Approaches (Contextual)

    • Tullberg, M., et al. (2006). "Practical Synthesis of 3-Arylpiperazin-2-ones." Arkivoc.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges with 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one and related compounds. It is a common challenge in drug discovery that promising molecules, such as substituted piperazinones, exhibit poor aqueous solubility, which can hinder accurate biological assessment and formulation development.[1] This guide provides a logical, step-by-step approach to understanding and overcoming these solubility hurdles, moving from fundamental principles to advanced formulation strategies. Our goal is to empower you with the rationale and methodologies to make informed decisions in your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

Q1: Why is my 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one poorly soluble in standard aqueous buffers (e.g., PBS pH 7.4)?

A: The molecular structure of this compound contains two competing features: the hydrophilic piperazin-2-one ring and a highly lipophilic (fat-loving) 2,3-dimethoxyphenyl group. While the parent piperazine ring is freely soluble in water, the large, non-polar phenyl substituent significantly reduces its affinity for aqueous media, leading to poor solubility, a common issue for many new chemical entities.[2][3][4]

Q2: What is the most straightforward first step to try and improve its solubility for in vitro assays?

A: The first and most direct approach is pH modification . The piperazine ring contains a secondary amine, which is basic and can be protonated in an acidic environment.[5] By lowering the pH of your solvent, you can form a more polar, charged salt of your compound, which will have significantly higher aqueous solubility.[6]

Q3: I need to prepare a high-concentration stock solution. What organic solvents are recommended?

A: For creating stock solutions, water-miscible organic solvents are standard. We recommend starting with Dimethyl Sulfoxide (DMSO). If DMSO is not suitable for your experimental system, other aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be effective alternatives.

Q4: How can I determine the actual equilibrium solubility of my compound?

A: The gold-standard method for measuring equilibrium solubility is the shake-flask method .[7][8] This involves adding an excess amount of the solid compound to a specific solvent system, agitating it at a controlled temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant using a validated analytical method like HPLC-UV.[7][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven guidance for systematically addressing solubility issues.

Guide 1: Systematic Evaluation of pH-Dependent Solubility

Q: My compound's solubility is poor at neutral pH. How do I properly conduct a pH-solubility profile to find the optimal pH for dissolution?

A: Rationale and Scientific Principles

The secondary amine in the piperazine ring has a pKa (a measure of acidity) that dictates its ionization state at a given pH. When the pH of the solution is below the pKa of this amine, it will predominantly exist in its protonated, cationic (positively charged) form.[5] This charge dramatically increases the molecule's polarity, enhancing its interaction with water and thereby increasing its solubility. A systematic pH-solubility profile is essential to quantify this relationship and identify the lowest pH required to achieve your target concentration.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Prepare a set of biocompatible buffers covering a range of pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with sufficient capacity to resist pH changes upon addition of the compound.

  • Add Excess Compound: In separate vials, add an excess of solid 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means ensuring visible solid material remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[8]

  • Separate Solid and Liquid Phases: Centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is disturbed. For best results, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[8]

  • Quantify Concentration: Analyze the concentration of the compound in each filtered supernatant sample using a validated HPLC-UV or LC-MS method.[7][9]

  • Verify Final pH: Measure the pH of the final saturated solution to confirm it has not shifted significantly.

Data Presentation: pH vs. Solubility

pH of BufferMeasured Final pHSolubility (µg/mL)Solubility (µM)
2.0
4.0
5.0
6.0
7.4

Troubleshooting Logic for pH Adjustment

The following diagram outlines the decision-making process based on the results of your pH-solubility study.

G start Start: Poor Solubility at pH 7.4 ph_study Conduct pH-Solubility Profile (pH 2 to 7.4) start->ph_study check_sol Is Target Concentration Achieved at an Acceptable pH? ph_study->check_sol success Success: Use Acidic Buffer for Formulation check_sol->success  Yes fail Inadequate Solubility or pH is Too Low for Experiment check_sol->fail  No next_step Proceed to Co-solvent Screening (Guide 2) fail->next_step

Caption: Decision workflow for pH-based solubility enhancement.

Guide 2: Utilizing Co-solvents for Solubility Enhancement

Q: pH adjustment alone was insufficient or impractical for my experiment. How should I approach using co-solvents?

A: Rationale and Scientific Principles

When a compound is highly lipophilic, even protonation may not be enough to achieve high aqueous solubility. A co-solvent strategy involves blending water with a miscible, less polar organic solvent.[10] This reduces the overall polarity of the solvent system, lowering the interfacial tension between the solvent and the hydrophobic compound, thereby increasing its solubility.[11][12] Common pharmaceutically acceptable co-solvents include polyethylene glycols (PEG 300, PEG 400), propylene glycol (PG), ethanol, and glycerin.[10][13]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of 3-4 biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Prepare Co-solvent Mixtures: Create a series of aqueous mixtures for each co-solvent, for example: 10%, 20%, 30%, and 40% (v/v) co-solvent in your chosen aqueous buffer.

  • Determine Solubility: Using the shake-flask method described in Guide 1, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze and Compare: Plot the solubility of your compound as a function of the co-solvent concentration for each system tested. This will reveal the most effective co-solvent and the minimum concentration required to meet your needs.

Data Presentation: Co-solvent Screening Results

Co-solvent System (in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase (vs. Buffer)
Control (Buffer Only) 1x
10% PEG 400
20% PEG 400
40% PEG 400
10% Propylene Glycol
20% Propylene Glycol
40% Propylene Glycol

Experimental Workflow for Solubility Enhancement

This diagram illustrates a general workflow for tackling solubility issues, showing where co-solvent screening fits into the broader strategy.

G cluster_0 Tier 1: Physicochemical Methods cluster_1 Tier 2: Formulation Excipients cluster_2 Tier 3: Advanced Delivery Systems ph_adjust pH Adjustment salt_form Salt Formation cosolvent Co-solvent Screening salt_form->cosolvent surfactant Surfactant Screening cyclodextrin Cyclodextrin Complexation solid_disp Amorphous Solid Dispersions cyclodextrin->solid_disp lipid Lipid-Based Formulations (SEDDS/SMEDDS) nano Nanonization start Compound with Poor Aqueous Solubility start->ph_adjust

Caption: Tiered workflow for solubility enhancement strategies.

Guide 3: Advanced Strategies: Surfactants and Complexing Agents

Q: Even with co-solvents, I cannot reach my desired concentration, or I am concerned about the percentage of organic solvent in my formulation. What are the next steps?

A: Rationale and Scientific Principles

For particularly challenging compounds, more advanced formulation techniques are required. Two common and effective approaches are the use of surfactants and cyclodextrins.

  • Surfactants: Surfactants (e.g., Polysorbate 80, Cremophor® EL) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form nano-sized spherical structures called micelles in water.[14] The hydrophobic core of these micelles creates a favorable microenvironment for lipophilic drug molecules, effectively encapsulating and solubilizing them in the bulk aqueous phase.[14][15]

  • Cyclodextrins: Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) are cyclic sugar molecules with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can form "inclusion complexes" by encapsulating the lipophilic part of a drug molecule (the dimethoxyphenyl group, in this case) within their cavity, while the hydrophilic exterior of the complex remains water-soluble.[10][16]

Screening Protocol for Advanced Excipients

The screening process is analogous to the co-solvent study. Prepare stock solutions of your chosen surfactants and cyclodextrins and create a dilution series in your desired buffer. Determine the solubility of your compound at each excipient concentration using the shake-flask method. This will allow you to identify the most effective agent and the concentration required. It is often beneficial to combine these approaches, for example, by using a modest amount of co-solvent with a cyclodextrin.[14]

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
  • (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • (n.d.). Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
  • (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates.
  • (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
  • (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate.
  • (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate.
  • (n.d.). Co-solvents.pptx.
  • (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • (2022, May 30). Cosolvent and Complexation Systems. Pharma Excipients.
  • (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • (n.d.). Solubility and pH of amines.
  • (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • (2025, September 23). How do amines and amides affect the pH of a solution? ChemGulf Blog.
  • (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • (2023, August 31). Solubility of Organic Compounds.
  • (n.d.). Piperazine. Wikipedia.
  • (n.d.). Piperazine. Solubility of Things.
  • (n.d.). Piperazin-2-one | Intermediate. MedchemExpress.com.
  • Sanphui, P., Bolla, G., & Nangia, A. (2012, February 24). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design - ACS Publications.
  • (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • (n.d.). 23.1. Properties of amines. Organic Chemistry II - Lumen Learning.
  • (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.
  • (2025, October 15). 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenylethan-1-one. EPA.
  • (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents.
  • (n.d.). Cas 31805-04-6,2-[3-[4-(m-Methoxyphenyl)-1-piperazinyl]propyl]. LookChem.
  • (n.d.). CN106117153A - The preparation method of 2 piperazinones. Google Patents.
  • (n.d.). Piperazine (CAS 110-85-0). Chemical & Physical Properties by Cheméo.
  • (n.d.). 2-(3-Methoxyphenyl)piperazine. Sigma-Aldrich.

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Technical Support Center: Synthesis of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperazin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable advice for overcoming common synthetic challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only solve current issues but also anticipate and prevent future ones.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most frequently encountered issues during piperazin-2-one synthesis. The classical and widely used approach involves the cyclization of a linear precursor, typically derived from ethylenediamine and an activated two-carbon unit like chloroacetyl chloride or an α-haloacetate.[1][2] The primary challenges in this process revolve around controlling the reactivity of the difunctional starting materials to favor intramolecular cyclization over intermolecular side reactions.

Issue 1: Low Yield & Significant Formation of a High-Molecular-Weight Byproduct

Question: My reaction yield for the target piperazin-2-one is consistently low, and I'm isolating a significant amount of a white, high-melting-point solid that is insoluble in most common organic solvents. What is this byproduct and how can I prevent its formation?

Answer:

  • Probable Cause: The primary competing side reaction in piperazin-2-one synthesis is the intermolecular dimerization of the linear precursor to form 2,5-diketopiperazines (DKPs). This happens when two molecules of the intermediate react with each other faster than a single molecule can cyclize. This process is concentration-dependent.

  • Corrective Actions & Scientific Rationale:

    • Implement High-Dilution Conditions: The rate of the desired intramolecular cyclization is first-order, while the rate of the undesired intermolecular dimerization is second-order. By significantly reducing the concentration of the linear precursor, you kinetically favor the intramolecular reaction.

      • Technique: Perform the cyclization step at a low concentration (e.g., 0.01–0.05 M). A practical way to achieve this is through "pseudo-dilution," where a solution of the linear precursor is added slowly via a syringe pump to a large volume of heated solvent containing the base required for cyclization.[3][4] This ensures the instantaneous concentration of the reactive intermediate remains extremely low.

    • Optimize Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is often preferred to promote deprotonation without causing other side reactions.

      • Recommendation: Use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some protocols, an inorganic base like potassium carbonate can be effective, particularly in polar aprotic solvents like DMF or acetonitrile which help to solvate the intermediates.[5]

    • Temperature Control: Ensure the temperature is optimal for cyclization without promoting degradation. For many cyclizations, this is typically in the range of 80-110 °C, depending on the solvent's boiling point.

Diagram: Intramolecular vs. Intermolecular Cyclization

The following diagram illustrates the kinetic competition between the desired intramolecular cyclization to form piperazin-2-one and the undesired intermolecular reaction that leads to the diketopiperazine dimer.

G cluster_0 Reaction Pathways cluster_1 Desired Product cluster_2 Side Product Precursor Linear Precursor (N-(2-aminoethyl)-2-chloroacetamide) Piperazinone Piperazin-2-one Precursor->Piperazinone Intramolecular Cyclization (1st Order, Favored at Low Conc.) Dimer_Intermediate Dimeric Intermediate Precursor->Dimer_Intermediate Intermolecular Reaction (2nd Order, Favored at High Conc.) Dimer 2,5-Diketopiperazine (Dimer) Dimer_Intermediate->Dimer Cyclization

Caption: Competing reaction pathways in piperazin-2-one synthesis.

Issue 2: Incomplete Reaction or Stalling

Question: My reaction appears to stall, with starting material (e.g., N-protected ethylenediamine) still present even after prolonged reaction times. What could be the cause?

Answer:

  • Probable Causes:

    • Insufficient Acylation: The initial acylation of ethylenediamine with the chloroacetyl group may be incomplete.

    • Base Incompatibility/Degradation: The base used for the cyclization may be unsuitable, insufficient in quantity, or may have degraded.

    • Poor Nucleophilicity: The terminal amine of the linear precursor may be protonated or its nucleophilicity may be otherwise reduced, hindering its attack on the electrophilic carbon.

  • Corrective Actions & Scientific Rationale:

    • Confirm Intermediate Formation: Before proceeding to cyclization, it is crucial to verify the formation of the linear N-acylated precursor. Use a technique like Thin Layer Chromatography (TLC) or a small-scale reaction workup followed by ¹H NMR or LC-MS to confirm the consumption of the starting diamine.

    • Re-evaluate Base Stoichiometry: At least one equivalent of base is required to neutralize the HCl generated during the acylation, and another equivalent is often needed to promote the cyclization. Ensure you are using at least 2.0-2.2 equivalents of base for a one-pot procedure.

    • Protecting Group Strategy: For complex substrates, a protecting group strategy is the most robust solution.[6][7] By using a mono-protected diamine (e.g., N-Boc-ethylenediamine), you can selectively acylate the free amine.[6][8] Subsequent deprotection unmasks the second amine, which can then undergo clean intramolecular cyclization. This stepwise approach provides much greater control.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for a substituted piperazin-2-one?

A1: For achieving high regioselectivity and yield, a protecting group strategy is unparalleled. The synthesis starting from an α-amino acid provides excellent control over stereochemistry and substitution patterns at the C3 position.[9] A common route involves the reductive amination of an N-protected amino aldehyde with a primary amine, followed by acylation and cyclization. For simpler, non-chiral piperazinones, the reaction of chloroethylamine with an α-amino acid ester can also be effective, as it avoids the symmetry issues of ethylenediamine.[1][2]

Q2: How do I choose the right protecting group for the nitrogen atoms?

A2: The choice depends on the overall synthetic plan.

  • Boc (tert-Butoxycarbonyl): Excellent for its stability to a wide range of conditions and its clean removal under acidic conditions (e.g., TFA in DCM). N-Boc-piperazine is a common and effective starting material for creating mono-substituted derivatives.[7][10]

  • Cbz (Carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis (H₂, Pd/C). This provides an orthogonal deprotection strategy if a Boc group is used elsewhere in the molecule.[6]

  • Benzyl (Bn): A robust group also removed by hydrogenolysis. Often used when strong basic or acidic conditions are required in other steps.

Q3: My final product is difficult to purify. What are the best purification strategies?

A3: Piperazin-2-one is a polar, basic compound, which can present challenges.

  • Column Chromatography: Peak tailing on silica gel is common due to the basic nitrogen.[11] To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent (e.g., DCM/Methanol).[11][12]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for purification on a larger scale.[1] Common solvent systems include ethanol/water or acetone/water.[1]

  • Acid/Base Extraction: If impurities are non-basic, you can dissolve the crude product in a dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then basify the aqueous layer and extract the purified product.

Optimized Protocol: Synthesis of Piperazin-2-one via N-Boc-ethylenediamine

This protocol utilizes a protecting group to ensure a clean, high-yielding synthesis by preventing dimerization and other side reactions.

Workflow Diagram

Caption: Stepwise workflow for controlled piperazin-2-one synthesis.

Step-by-Step Methodology

Step 1: Acylation of N-Boc-ethylenediamine

  • Dissolve N-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroacetate (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting diamine is consumed.

  • Workup: Wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) slowly at 0 °C.

  • Stir at room temperature for 2-4 hours until TLC or LC-MS confirms complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting product is the TFA salt of the linear precursor.

Step 3: Thermal Cyclization

  • Dissolve the crude TFA salt from Step 2 in a suitable high-boiling solvent like isopropanol or n-butanol (approx. 0.1 M).

  • Add a base such as triethylamine (2.5 eq) or potassium carbonate (3.0 eq).

  • Heat the mixture to reflux (approx. 80-100 °C) and maintain for 6-12 hours. Monitor the formation of the product by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as described in the FAQ section.

Data Summary Table

The following table summarizes how key reaction parameters can influence the outcome of the synthesis, particularly in controlling the ratio of the desired monomer to the undesired dimer.

ParameterConditionEffect on Monomer:Dimer RatioRationale
Concentration High (> 0.5 M)Low (Favors Dimer)The second-order kinetics of dimerization dominate.
Low (< 0.05 M)High (Favors Monomer)The first-order kinetics of intramolecular cyclization dominate.[3][4]
Addition Rate Rapid (Bulk addition)Low (Favors Dimer)Creates localized high concentrations of the reactive intermediate.
Slow (Syringe pump)High (Favors Monomer)Maintains pseudo-dilution conditions, keeping instantaneous concentration low.[3]
Protecting Group NoneVariable to LowBoth nitrogens are reactive, leading to mixtures and dimerization.[1][7]
Mono-protection (e.g., Boc)Very HighDirects the reaction pathway, preventing intermolecular side reactions.[6][8]

References

  • ResearchGate. Synthesis of piperazin-2-one 9. Available from: [Link]

  • Google Patents. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • ACS Publications. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available from: [Link]

  • RSC Publishing. Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. Available from: [Link]

  • National Center for Biotechnology Information. Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Available from: [Link]

  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Office of Scientific and Technical Information. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available from: [Link]

  • Google Patents. CN106117153B - The preparation method of 2- piperazinones.
  • RSC Publishing. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Thieme Chemistry. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available from: [Link]

  • Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

  • National Center for Biotechnology Information. The dimerization of delta-1-piperidine-2-carboxylic acid. PubMed. Available from: [Link]

  • Social Science Research Network. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available from: [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Available from: [Link]

  • Google Patents. CN106117153A - The preparation method of 2 piperazinones.
  • RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • National Center for Biotechnology Information. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via organocatalysis. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. Available from: [Link]

  • ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. PubMed. Available from: [Link]

  • R Discovery. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link]

  • Semantic Scholar. [PDF] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link]

Sources

Technical Support Center: 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers working with 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . It synthesizes structural reactivity principles with practical handling protocols.[1]

Executive Stability Profile

Compound Overview: 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a constrained peptidomimetic scaffold often utilized in CNS drug discovery and fragment-based lead design. Its stability is governed by three competing structural liabilities: the labile chiral center at C3 , the electron-rich dimethoxybenzene ring , and the lactam (amide) linkage .

ParameterStability StatusCritical Insight
Physiological pH (7.4) ⚠️ Moderate Risk Racemization Alert: The C3 proton is acidic (benzylic +

-to-carbonyl). Slow racemization occurs in phosphate buffer at 37°C.
Acidic pH (< 2.0) Stable Protonation of the N4 amine (

) stabilizes the ring against hydrolysis.
Basic pH (> 9.0) Unstable Rapid racemization via enolate formation; potential lactam hydrolysis at elevated temperatures.
Metabolic (Microsomes) High Clearance The 2,3-dimethoxy motif is a "metabolic soft spot," highly susceptible to O-demethylation by CYPs.
Solid State Stable Stable for >2 years at -20°C if protected from light and moisture.

Troubleshooting Guide: Common Research Challenges

Issue 1: "My compound shows loss of potency in biological assays after 24 hours."

Diagnosis: In-situ Racemization. The biological activity of 3-substituted piperazin-2-ones is often stereospecific. The C3 position is chemically activated because it is both benzylic (adjacent to the phenyl ring) and


-to-the-carbonyl. In physiological media (pH 7.4, 37°C), the C3 proton can exchange, leading to the formation of the inactive enantiomer (distomer).

Corrective Action:

  • Switch Buffers: Avoid phosphate buffers if possible, as they can catalyze proton exchange. Use HEPES or MOPS.

  • Time-Course Control: Perform a "Time-Zero" vs. "Time-24h" chiral HPLC check.

  • Protocol: See Protocol A: Quantifying Racemization Rates below.

Issue 2: "The compound precipitates when added to cell culture media."

Diagnosis: Free Base Aggregation. The secondary amine at N4 has a predicted


 of 8.0–9.0. At pH 7.4, a significant fraction exists as the neutral free base, which has poor aqueous solubility due to the lipophilic dimethoxyphenyl group.

Corrective Action:

  • Salt Formation: Ensure you are using the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, not the free base.

  • Cosolvent Spike: Predissolve in DMSO (up to 20 mM stock), then dilute into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Issue 3: "Microsomal stability data shows extremely high intrinsic clearance ( )."

Diagnosis: Metabolic Liability (O-Demethylation). The 2,3-dimethoxy substitution pattern is electron-rich and prone to rapid O-demethylation (likely by CYP2D6 or CYP3A4), generating catechol intermediates that can oxidize further to reactive quinones.

Corrective Action:

  • Block Metabolism: If this is a tool compound, co-incubate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to verify if the effect is metabolic.

  • Structural Modification: For lead optimization, consider replacing the methoxy groups with electron-withdrawing groups (e.g., -F, -CF3) or cyclizing them into a methylenedioxy/ethylenedioxy ring to block the metabolic site.

Visualizing Degradation Pathways

The following diagram illustrates the three primary instability pathways: Racemization (Physiological pH), Hydrolysis (Extreme pH/Enzymatic), and Oxidative Metabolism (Hepatic).

StabilityPathways cluster_physio Physiological Conditions (pH 7.4) Compound 3-(2,3-Dimethoxy-phenyl)- piperazin-2-one (Active Enantiomer) Enolate Planar Enolate Intermediate Compound->Enolate Deprotonation at C3 (pH > 7.0, 37°C) Catechol O-Demethylated Metabolite (Catechol) Compound->Catechol CYP450 Oxidation (Liver Microsomes) Linear Linear Amino Acid (Hydrolysis Product) Compound->Linear Amidase / Strong Acid (Lactam Hydrolysis) Enolate->Compound Reversible Distomer Inactive Enantiomer (Racemate) Enolate->Distomer Reprotonation

Figure 1: Mechanistic pathways for racemization (yellow), metabolic oxidation (red), and hydrolysis (green).

Validated Experimental Protocols

Protocol A: Quantifying Racemization Kinetics (Chiral HPLC)

Use this protocol to validate if your potency loss is due to stereochemical instability.

Materials:

  • Chiral Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). Note: Diethylamine is crucial to suppress peak tailing of the secondary amine.

  • Sample: 10 µM compound in PBS (pH 7.4) incubated at 37°C.

Workflow:

  • Baseline (T0): Inject the pure enantiomer immediately after dissolving. Record the Enantiomeric Excess (

    
    ).
    
  • Incubation: Incubate the sample at 37°C.

  • Sampling: Withdraw aliquots at 1h, 4h, 12h, and 24h. Quench immediately by diluting 1:10 in cold ethanol.

  • Analysis: Inject onto HPLC.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    indicates the rate of racemization.
    • Threshold: If

      
      , the compound is unsuitable for long-duration biological assays without stabilization.
      
Protocol B: Solubility Enhancement for Animal Dosing

Use this formulation if the compound precipitates in standard saline.

Formulation Strategy:

  • Primary Solvent: Dissolve compound in 5% DMA (Dimethylacetamide) or NMP .

  • Surfactant: Add 10% Solutol HS 15 (or Kolliphor EL).

  • Aqueous Phase: Slowly add 85% Saline (0.9%) with vortexing.

  • pH Adjustment: Check pH. If > 8.0, adjust to pH 6.0–7.0 using dilute HCl. Acidic pH improves solubility of the piperazine nitrogen and suppresses racemization.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: No. While the lactam ring is thermally robust, the risk of thermally induced racemization and oxidation of the dimethoxy ring is high. Sterilize by filtration using a 0.22 µm PVDF membrane.

Q: Is the compound light-sensitive? A: Yes, moderately. Electron-rich aromatics (like 2,3-dimethoxybenzene) can undergo photo-oxidation over prolonged exposure. Store solid powder in amber vials.

Q: Why does the color change from white to pink/brown in solution? A: This indicates oxidative instability . The formation of quinoid species from the dimethoxy-phenyl ring (often trace demethylation leads to catechols which oxidize) causes color shifts. This is accelerated by basic pH and light.

References

  • Piperazine Scaffold Stability

    • Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.[2]

    • Source: (Contextual match for scaffold stability).

  • Racemization of 3-Substituted Piperazin-2-ones

    • Mechanism:[3][4][5][6] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters... products underwent racemization."[7][8] Molecules, 2022.[7][8][9][10]

    • Source:

  • Metabolic Clearance of Phenylpiperazines

    • Data: "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm, 2013.
    • Source:

  • General Hydrolysis of Lactams

    • Reactivity: "Reactions of Piperazin-2-one... with Triethyl Phosphite." ACS Omega, 2019.[3]

    • Source:

Sources

troubleshooting cyclization steps for piperazin-2-one formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazin-2-one synthesis. As a Senior Application Scientist, I understand that the formation of this privileged scaffold, while conceptually straightforward, can be fraught with experimental challenges.[1] This guide is structured to provide direct, actionable solutions to common problems encountered during the critical cyclization step. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these troubleshooting strategies, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the cyclization step for piperazin-2-one synthesis.

Q1: What are the primary strategies for forming the piperazin-2-one ring?

A1: The construction of the piperazin-2-one core typically relies on an intramolecular cyclization of a linear precursor. The most common approaches involve the formation of an amide bond between a nitrogen atom and a carboxylic acid derivative. Key strategies include:

  • Intramolecular Amidation: Cyclization of an N-(2-aminoethyl)amino acid ester or activated carboxylic acid. This is a classic and widely used method.

  • Reductive Amination/Cyclization: A one-pot reaction involving an amino acid, an aldehyde, and a reducing agent, which forms an intermediate that subsequently cyclizes.[2]

  • Domino Ring-Opening Cyclization (DROC): A sequential reaction, for instance, involving an epoxide which is opened by an ethylenediamine derivative, followed by spontaneous cyclization.[3][4]

  • Metal-Catalyzed Cyclizations: Palladium-catalyzed processes, among others, have been developed for specific substrates, including cascade reactions that form multiple bonds in one pot.[1][5][6]

Q2: My cyclization reaction shows no conversion. What are the first things I should check?

A2: Before delving into complex troubleshooting, always verify the fundamentals:

  • Reagent Quality: Confirm the purity and integrity of your starting materials, reagents, and solvents. Moisture is a common culprit, especially when using water-sensitive coupling agents or bases. Ensure solvents are anhydrous where required.

  • Inert Atmosphere: If your reaction involves air-sensitive reagents (e.g., certain catalysts or strong bases), ensure your apparatus is properly purged and maintained under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Verify that your heating or cooling apparatus is calibrated and maintaining the target temperature. Some reactions have a very narrow optimal temperature window.

  • Mixing: Ensure the reaction mixture is being stirred effectively. Poor mixing can lead to localized concentration gradients and stalled reactions, particularly in heterogeneous mixtures.

Q3: How can I effectively monitor the progress of the cyclization?

A3: Proper reaction monitoring is crucial for optimization and troubleshooting. The choice of technique depends on the specific properties of your molecules.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a suitable stain (e.g., ninhydrin for free amines, potassium permanganate for oxidizable groups) if your compounds are not UV-active. A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot with a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for unambiguous monitoring. It provides confirmation of the desired product's mass, tracks the disappearance of starting material, and can help identify byproducts.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperazin-2-one derivatives. It can be highly effective for separating isomers.[8]

Q4: What are the most common side products I should watch out for?

A4: Awareness of potential side reactions is key to prevention. Common undesired products include:

  • Intermolecular Dimerization: Formation of a 12-membered cyclic dimer or linear polymers instead of the desired 6-membered ring.

  • Diketopiperazines: If using an unprotected amino acid derivative as a precursor, intermolecular condensation can lead to the formation of a 2,5-diketopiperazine.

  • Protecting Group Side Reactions: Depending on the conditions, protecting groups can be cleaved, modified, or participate in side reactions.[9]

  • Elimination Products: Strong bases or high temperatures can sometimes lead to elimination reactions, especially if there are suitable leaving groups adjacent to acidic protons.[10]

Troubleshooting Guide: Specific Scenarios

This section provides in-depth solutions to specific experimental failures in a question-and-answer format.

Scenario 1: Low or No Product Yield Despite Starting Material Consumption

Q: My LC-MS analysis shows that my linear precursor is fully consumed, but the peak for the desired piperazin-2-one is either very small or absent. Where is my product going?

A: This is a classic case where the rate of side reactions outcompetes the rate of the desired intramolecular cyclization. The most probable culprit is intermolecular reaction.

Causality & Explanation: The formation of the piperazin-2-one ring is an intramolecular process (one molecule cyclizing on itself). However, this process is in direct competition with intermolecular processes (two or more precursor molecules reacting with each other), which lead to dimers or polymers. The outcome is determined by the effective concentration and reaction kinetics.

dot

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Solutions:

  • Implement High-Dilution Conditions: This is the most effective strategy to favor intramolecular cyclization. By significantly lowering the concentration of the substrate (typically to 0.001–0.05 M), you reduce the probability of two precursor molecules encountering each other, thus suppressing dimerization.

  • Optimize Reagent Addition: Use a syringe pump to add the linear precursor slowly over several hours to a solution of the activating agent or a heated solvent. This technique, known as "pseudo-dilution," keeps the instantaneous concentration of the reactive species extremely low.

  • Re-evaluate Your Base: A highly nucleophilic base can directly compete with the desired intramolecular reaction. Consider switching to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

Parameter Standard Conditions High-Dilution Conditions Rationale
Concentration 0.1 - 1.0 M0.001 - 0.05 MFavors unimolecular kinetics over bimolecular.
Addition Method All at onceSlow addition via syringe pumpMaintains a low instantaneous concentration.
Solvent Volume MinimalLargePhysically separates precursor molecules.

Table 1. Comparison of Standard vs. High-Dilution Reaction Conditions.

Scenario 2: Incomplete Conversion or Stalled Reaction

Q: My reaction starts well but stalls at ~50% conversion, leaving a persistent mixture of starting material and product. How can I drive the reaction to completion?

A: A stalled reaction indicates that the activation energy for the final cyclization is too high under the current conditions or that an equilibrium has been reached.

Causality & Explanation: The cyclization requires the terminal amine to be sufficiently nucleophilic and the carbonyl group to be sufficiently electrophilic. If the activation of the carbonyl group is insufficient, or if the amine is protonated or sterically hindered, the reaction will be slow or may not proceed to completion.

dot

Stalled_Reaction_Workflow Start Reaction Stalled CheckActivation Is Carbonyl Activation Sufficient? Start->CheckActivation CheckBase Is Base Optimal? CheckActivation->CheckBase Yes IncreaseActivation Use Stronger Coupling Agent (e.g., HATU, COMU) or More Activated Ester CheckActivation->IncreaseActivation No CheckTemp Is Temperature/Time Sufficient? CheckBase->CheckTemp Yes ChangeBase Switch to Stronger, Non-Nucleophilic Base (e.g., DBU, KHMDS) CheckBase->ChangeBase No IncreaseTemp Increase Temperature Incrementally (e.g., in 10°C steps) CheckTemp->IncreaseTemp No Completion Reaction to Completion CheckTemp->Completion Yes IncreaseActivation->Completion ChangeBase->Completion IncreaseTemp->Completion

Caption: Decision workflow for troubleshooting a stalled cyclization reaction.

Solutions:

  • Enhance Carbonyl Electrophilicity: If you are cyclizing a methyl or ethyl ester, the leaving group may not be active enough.

    • Switch to an Activated Ester: Pre-form an activated ester (e.g., N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester) before attempting the cyclization.

    • Use a Stronger Coupling Reagent: For carboxylic acid precursors, move from standard carbodiimides (like EDC) to more potent uronium/aminium salts (like HATU or HBTU). These reagents rapidly form a highly activated intermediate.

  • Optimize the Base: The base must be strong enough to deprotonate the ammonium salt of the amine precursor without causing side reactions.

    • If using a mild base like DIPEA, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Increase Temperature: The reaction may simply be kinetically slow. Cautiously increase the reaction temperature in 10-20°C increments, while carefully monitoring for the appearance of degradation byproducts via LC-MS.

  • Change Solvent: The solvent can significantly influence reaction rates. A more polar, aprotic solvent like DMF or DMAc can accelerate SN2-type cyclizations compared to less polar solvents like THF or DCM.

Scenario 3: Loss of Stereochemical Integrity

Q: I am synthesizing a chiral piperazin-2-one from an enantiopure amino acid derivative, but my final product shows significant racemization. What causes this and how can I prevent it?

A: Racemization at the α-carbon to the carbonyl is a common problem, particularly under basic conditions or during carbonyl activation.

Causality & Explanation: The α-proton of the carbonyl group is acidic. A sufficiently strong base can deprotonate this position, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a racemic or epimerized mixture. This is especially problematic during the activation step with coupling reagents, which can transiently increase the acidity of the α-proton.

Solutions:

  • Lower the Temperature: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0°C or -20°C). This will disfavor the enolization pathway.[10]

  • Choose the Right Base: Avoid excessively strong bases. Use the weakest base necessary to achieve deprotonation of the amine. Sterically hindered bases like DIPEA or 2,6-lutidine are often preferred.

  • Use Racemization-Suppressing Additives: When using coupling reagents, the addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can minimize racemization by forming less reactive activated esters that are less prone to enolization.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is reached. The longer the chiral center is exposed to basic conditions, the higher the risk of racemization.

Protocols & Methodologies
Protocol 1: General Procedure for High-Dilution Cyclization

This protocol outlines a general method for piperazin-2-one formation from a linear amino ester precursor under high-dilution conditions.

  • Apparatus Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired anhydrous solvent (e.g., Toluene, Acetonitrile) to achieve a final substrate concentration of ~0.01 M.

  • Reagent Preparation: In a separate flask, dissolve the linear precursor (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in the same anhydrous solvent.

  • Syringe Pump Setup: Draw the solution from step 2 into a syringe and place it in a syringe pump.

  • Reaction Initiation: Heat the solvent in the reaction flask to the desired temperature (e.g., 80-110°C for toluene).

  • Slow Addition: Begin the slow addition of the precursor solution via the syringe pump over a period of 4-12 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Purification of a Basic Piperazin-2-one by Column Chromatography

Basic piperazin-2-ones often streak or show poor separation on standard silica gel. This can be overcome by modifying the mobile phase.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane or heptane.

  • Eluent Preparation: Prepare the mobile phase. A typical gradient might start with 100% Dichloromethane (DCM) and gradually increase the polarity with Methanol (MeOH). Crucially, add 0.5-1.0% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase mixture. This additive will occupy the acidic sites on the silica gel, preventing the basic product from sticking and improving the peak shape.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Run the column, starting with a low polarity eluent (e.g., 99:1 DCM:MeOH + 1% TEA) and gradually increasing the percentage of the polar solvent until the product elutes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the purified piperazin-2-one.

References
  • Stoltz, B. M., & T. T. T. Nguyen. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Zhang, Z., et al. (2020). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Conti, P., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Stadler, A. M., & S. L. Zultanski. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters. [Link]

  • Stoltz, B. M., & T. T. T. Nguyen. (2011). Optimization of the reaction conditions. ResearchGate. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Thomson, R. J., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. PMC. [Link]

  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega - ACS Publications. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • Conti, P., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • RSC Publishing. (2010). Analytical Methods. RSC Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Analogs: A Neuropharmacological Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) drug discovery, the piperazine scaffold represents a privileged structure with a rich history of yielding clinically significant therapeutics.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of analogs based on the 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one core. We will delve into the rationale behind experimental design, present methodologies for robust bioactivity assessment, and explore the structure-activity relationships (SAR) that govern the interaction of these compounds with key neurological targets.

Introduction: The Promise of the 3-Aryl-piperazin-2-one Scaffold

The 3-aryl-piperazin-2-one moiety is a compelling starting point for the design of novel CNS agents. The piperazine ring is a common pharmacophore in numerous approved drugs, particularly those targeting dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological disorders.[3] The presence of the lactam function in the piperazin-2-one ring introduces conformational constraints and potential hydrogen bonding interactions that can be exploited to achieve receptor selectivity and desired pharmacokinetic properties. The 3-phenyl substitution, particularly with methoxy groups, suggests a focus on targets that recognize this motif, a common feature in ligands for aminergic G-protein-coupled receptors (GPCRs).

This guide will focus on the comparative bioactivity of analogs of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, with a primary emphasis on their interactions with dopamine D2 and serotonin 5-HT1A receptors, two of the most relevant targets for antipsychotic and anxiolytic drug action.

Key Biological Targets and Rationale for Investigation

The selection of biological targets for screening 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one analogs is guided by the established pharmacology of related arylpiperazine compounds. The primary hypotheses for the bioactivity of this scaffold center on the modulation of dopaminergic and serotonergic systems.

  • Dopamine D2 Receptors: Antagonism of the D2 receptor is a hallmark of typical and atypical antipsychotic drugs, crucial for mitigating the positive symptoms of schizophrenia.[4][5]

  • Serotonin 5-HT1A Receptors: Agonism or partial agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects, and can also contribute to the atypical profile of antipsychotics by mitigating extrapyramidal side effects.[6]

  • Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is another key feature of atypical antipsychotics, believed to contribute to their efficacy against negative symptoms and reduced risk of motor side effects.

Therefore, a primary screening cascade for novel 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one analogs should prioritize the evaluation of their binding affinity and functional activity at these three receptors.

Comparative Bioactivity Assessment: A Methodological Approach

To objectively compare the bioactivity of a series of analogs, a standardized set of in vitro assays is essential. The following experimental protocols provide a robust framework for this evaluation.

Experimental Protocol 1: Radioligand Receptor Binding Assays

This protocol allows for the determination of the binding affinity (Ki) of the test compounds for the target receptors.

Objective: To quantify the affinity of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one analogs for human dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • HEK-293 cells stably expressing human D2L receptors.

  • CHO-K1 cells stably expressing human 5-HT1A receptors.[7]

  • Radioligands: [³H]-Spiperone (for D2) and [³H]-8-OH-DPAT (for 5-HT1A).

  • Non-specific binding competitors: Haloperidol (for D2) and 8-OH-DPAT (for 5-HT1A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (analogs of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one) dissolved in DMSO.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells to near confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound or the non-specific binding competitor.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (HEK-293 or CHO-K1) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Resuspension Homogenization->Centrifugation ProteinQuant Protein Quantification Centrifugation->ProteinQuant PlatePrep Prepare 96-well Plate (Buffer, Radioligand, Compound) ProteinQuant->PlatePrep Membranes AddMembrane Add Membrane Preparation PlatePrep->AddMembrane Incubation Incubate to Equilibrium AddMembrane->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataProcessing Calculate IC50 & Ki Scintillation->DataProcessing

Caption: Workflow for Radioligand Receptor Binding Assay.

Structure-Activity Relationship (SAR) Insights and Analog Design

Table 1: Hypothetical Bioactivity Comparison of 3-Aryl-piperazin-2-one Analogs

Compound IDR1 (Phenyl Substitution)D2 Ki (nM)5-HT1A Ki (nM)Predicted Bioactivity Profile
Lead 2,3-di-OCH₃ReferenceReferencePotential Atypical Antipsychotic
Analog 1 2-OCH₃Lower affinityHigher affinityIncreased 5-HT1A agonism, potentially more anxiolytic
Analog 2 3-OCH₃Similar affinityLower affinityReduced 5-HT1A activity
Analog 3 4-OCH₃Lower affinitySimilar affinityMay reduce D2 potency
Analog 4 2-Cl, 3-ClHigher affinityLower affinityPotent D2 antagonist, potentially more typical antipsychotic profile
Analog 5 UnsubstitutedLower affinityLower affinityReduced overall potency

Rationale for Analog Selection and Predicted Outcomes:

  • Positional Isomers of Methoxy Groups (Analogs 1-3): The positioning of the methoxy groups on the phenyl ring is critical for receptor interaction. Ortho- and meta-substitutions on the phenyl ring of arylpiperazines have been shown to significantly influence affinity for both D2 and 5-HT1A receptors. Moving the methoxy groups could alter the electronic and steric properties, thereby modulating receptor binding.

  • Bioisosteric Replacement of Methoxy Groups (Analog 4): Replacing the electron-donating methoxy groups with electron-withdrawing chlorine atoms is a common strategy in medicinal chemistry to probe the electronic requirements of the binding pocket. This substitution is likely to increase D2 receptor affinity while potentially decreasing 5-HT1A affinity, shifting the profile towards a more "typical" antipsychotic.

  • Unsubstituted Phenyl Ring (Analog 5): This analog serves as a baseline to understand the contribution of the methoxy groups to the overall bioactivity. A significant drop in affinity would confirm their importance as pharmacophoric features.

Signaling Pathway Considerations

The interaction of a ligand with a GPCR is not a simple on/off switch. The downstream signaling cascade can be complex and ligand-dependent, a concept known as functional selectivity or biased agonism.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Both D2 and 5-HT1A receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, they can also signal through other pathways, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the modulation of mitogen-activated protein kinase (MAPK) pathways.[6]

Signaling_Pathways cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor D2_Ligand D2 Antagonist (e.g., Analog 4) D2R D2 Receptor D2_Ligand->D2R D2_G_protein Gi/o Protein D2R->D2_G_protein D2_AC Adenylyl Cyclase (Inhibition) D2_G_protein->D2_AC D2_cAMP ↓ cAMP D2_AC->D2_cAMP SHT1A_Ligand 5-HT1A Agonist (e.g., Analog 1) SHT1AR 5-HT1A Receptor SHT1A_Ligand->SHT1AR SHT1A_G_protein Gi/o Protein SHT1AR->SHT1A_G_protein SHT1A_AC Adenylyl Cyclase (Inhibition) SHT1A_G_protein->SHT1A_AC SHT1A_GIRK ↑ GIRK Channel Activity SHT1A_G_protein->SHT1A_GIRK SHT1A_cAMP ↓ cAMP SHT1A_AC->SHT1A_cAMP

Caption: Simplified Signaling Pathways for D2 and 5-HT1A Receptors.

A comprehensive comparison of analogs should therefore include functional assays to assess their effects on downstream signaling, such as cAMP accumulation assays or assays measuring GIRK channel activity. This allows for a more nuanced understanding of their pharmacological profile beyond simple receptor affinity.

Conclusion and Future Directions

The 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one scaffold holds considerable promise for the development of novel CNS-active agents. A systematic approach to analog synthesis and bioactivity assessment, focusing on key dopaminergic and serotonergic receptors, is crucial for elucidating the SAR of this compound class. While direct comparative data for a series of analogs is not yet publicly available, the methodologies and principles outlined in this guide provide a robust framework for such an investigation.

Future research should focus on synthesizing a diverse library of analogs with systematic variations in the substitution pattern of the phenyl ring and exploring modifications to the piperazin-2-one core. The combination of receptor binding assays with functional assays will be essential to identify compounds with the desired polypharmacology and signaling properties for potential therapeutic applications in psychiatric and neurological disorders.

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Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth, technical comparison of X-ray crystallography and its principal alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural characterization of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, a substituted piperazinone with potential pharmacological significance.

While specific crystallographic data for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is not publicly available as of this guide's publication, the extensive body of research on related piperazine derivatives provides a robust framework for understanding the application and comparative value of these analytical techniques. This guide will leverage data from analogous structures to present a comprehensive analysis, empowering researchers to make informed decisions in their structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled technique for providing a definitive, high-resolution three-dimensional model of a molecule's atomic arrangement in the solid state.[1][2][3][4][5] This method relies on the diffraction of X-rays by a well-ordered crystal lattice, which generates a unique diffraction pattern that can be mathematically deconvoluted to reveal the electron density distribution and, consequently, the precise position of each atom.[1][4]

The resulting structural information, including bond lengths, bond angles, and stereochemistry, is crucial for understanding a molecule's physical and chemical properties, its potential interactions with biological targets, and for guiding further drug design and development efforts.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution and careful analysis.

Diagram 1: Experimental Workflow for Single-Crystal X-ray Crystallography

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement a Compound Synthesis & Purification b Solvent Screening & Optimization a->b c Crystallization (e.g., Slow Evaporation, Vapor Diffusion) b->c d Crystal Mounting & Screening c->d e Diffractometer Setup (X-ray source, temperature) d->e f Diffraction Data Acquisition e->f g Data Processing & Integration f->g h Structure Solution (Direct Methods, Patterson) g->h i Structure Refinement (Least-Squares Minimization) h->i j Validation & Analysis i->j

Step-by-Step Experimental Protocol:

  • Crystal Growth: The critical first step is to obtain high-quality single crystals of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one. This is often the most challenging and empirical part of the process.

    • Material Purity: The starting material must be of high purity (>95%) to facilitate the formation of a regular crystal lattice.

    • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.

    • Crystallization Techniques: Common methods include:

      • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal formation.

      • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, inducing crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

  • Data Collection: Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

    • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[1]

    • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffracted X-rays are recorded by the detector as a series of diffraction images.[6][7]

  • Structure Solution and Refinement: The collected diffraction data is processed to generate the final three-dimensional structure.

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[7]

    • Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson functions to generate an initial electron density map.[8]

    • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares minimization. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[8][9][10]

    • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) and checked for geometric reasonability.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive solid-state structure, other powerful analytical techniques offer complementary information and may be more suitable in certain scenarios.

Diagram 2: Comparison of Structural Elucidation Techniques

comparison cluster_main cluster_techniques cluster_info main Structural Elucidation of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one xray X-ray Crystallography main->xray nmr NMR Spectroscopy main->nmr ms Mass Spectrometry main->ms info_xray Provides precise 3D atomic coordinates in the solid state. Definitive stereochemistry. xray->info_xray info_nmr Provides information on connectivity and stereochemistry in solution. Reveals dynamic processes. nmr->info_nmr info_ms Determines molecular weight and elemental composition. Provides fragmentation patterns for structural clues. ms->info_ms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing valuable information about the connectivity of atoms and their spatial relationships.[11][12][13][14] For 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, a suite of NMR experiments would be employed:

  • ¹H NMR: Provides information about the number of different types of protons and their local chemical environment.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.

  • NOESY/ROESY: These experiments provide information about through-space interactions between protons, which is crucial for determining the relative stereochemistry and conformation of the molecule in solution.[14]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[15][16][17] High-resolution mass spectrometry (HRMS) can determine the molecular formula of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one with high accuracy. Additionally, fragmentation patterns observed in the mass spectrum can provide valuable clues about the molecule's structure.[16][18] When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components.

Performance Comparison at a Glance
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, conformation in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Resolution AtomicAtomic (connectivity), lower for 3D structureMolecular
Key Advantage Unambiguous and highly precise 3D structureProvides information on structure and dynamics in a biologically relevant state (solution)High sensitivity and ability to determine molecular formula
Key Limitation Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the moleculeCan be complex to interpret for larger molecules; provides an average structure in solutionProvides limited information on stereochemistry and connectivity

Synergistic Approach: The Power of Combining Techniques

The most comprehensive understanding of a molecule's structure is often achieved by combining the strengths of multiple analytical techniques. For 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, an ideal workflow would involve:

  • Initial Characterization by MS and NMR: Mass spectrometry would confirm the molecular weight and elemental formula, while a suite of NMR experiments would establish the connectivity and provide initial insights into the stereochemistry in solution.

  • Definitive Structure by X-ray Crystallography: Single-crystal X-ray diffraction would then be employed to determine the unambiguous three-dimensional structure in the solid state, confirming the stereochemistry and providing precise geometric parameters.

  • Integrated Analysis: The data from all three techniques would be integrated to provide a complete picture of the molecule's structure in both the solid and solution phases.

This integrated approach ensures a high degree of confidence in the final structural assignment and provides a wealth of information to guide further research and development.

References

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A Comparative Guide to Validating the Purity of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds like 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, a molecule with potential applications in medicinal chemistry, rigorous purity validation is a foundational step. This guide provides an in-depth, technically-grounded comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for purity assessment, complete with experimental protocols designed for immediate application in a research setting.

The Imperative of Purity for Piperazinone Derivatives

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one belongs to the piperazinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules.[1] Impurities, which can arise from starting materials, by-products of synthesis, or degradation products, can significantly impact the pharmacological and toxicological profile of the final compound.[2][3] Therefore, a robust and reliable analytical method for purity determination is paramount. International Council for Harmonisation (ICH) guidelines provide a framework for the reporting and control of impurities in new drug substances, underscoring the regulatory importance of this process.[2][3][4][5]

Thin-Layer Chromatography: A First Line of Defense in Purity Assessment

TLC is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for separating and identifying compounds in a mixture.[6][7] Its simplicity and the ability to run multiple samples in parallel make it an ideal choice for initial purity screening and for monitoring the progress of chemical reactions.[8][9] The principle of TLC is based on the differential partitioning of components between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).[6][10]

The molecular structure of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, featuring a polar piperazinone ring, two methoxy groups, and an aromatic phenyl ring, dictates the selection of the TLC system.

  • Stationary Phase: A polar stationary phase, such as silica gel (SiO₂), is the logical choice. The polar silanol groups on the silica surface will interact with the polar functionalities of the target molecule and its potential impurities. Alumina (Al₂O₃) could also be considered, as it exhibits a high affinity for carbon-carbon double bonds and aromatic systems.[11]

  • Mobile Phase: The mobile phase must be optimized to achieve a good separation, ideally with the main compound having a retention factor (R_f) value between 0.2 and 0.6. Given the polar nature of the analyte, a mobile phase of intermediate polarity is a good starting point. A common approach is to use a mixture of a non-polar solvent like hexane or toluene with a more polar solvent such as ethyl acetate or dichloromethane. For highly polar compounds, solvent systems containing methanol may be necessary.[12] The selection of the mobile phase is a critical factor for an efficient separation.

  • Visualization: Since 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one contains a UV-active aromatic ring, it can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator.[13] This non-destructive method allows for further analysis if needed.[13] For enhanced visualization or for detecting non-UV active impurities, various chemical staining reagents can be employed.[13][14] Given the presence of a nitrogen-containing heterocycle, reagents like Dragendorff's reagent or iodine vapor can be effective.[15] Oxidizing agents like potassium permanganate can also be used to detect a wide range of organic compounds.[14][15]

Experimental Protocol: TLC Purity Validation

This protocol is designed to be a self-validating system, where the clarity of separation and the distinctness of spots provide immediate feedback on the purity of the sample.

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (analytical grade)

  • Visualization reagents (e.g., iodine chamber, potassium permanganate stain)

  • Sample of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

  • Reference standard of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (if available)

  • Plate Preparation: Handle the TLC plate by the edges to avoid contamination.[10] Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one sample in a suitable volatile solvent (e.g., dichloromethane or methanol). If a reference standard is available, prepare a separate solution of it.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. If using a reference standard, spot it alongside the sample. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

  • Mobile Phase Preparation & Chamber Saturation: Prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with filter paper soaked in the mobile phase to ensure the chamber is saturated with solvent vapors, which improves the reproducibility of the separation.[16] Close the chamber and allow it to equilibrate for at least 15-20 minutes.[16]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate by capillary action.[6]

  • Elution and Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against a fluorescent background.[13] Circle the spots with a pencil.

    • Chemical Staining: If necessary, use a chemical stain for visualization. For example, place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[14] Alternatively, dip the plate into a potassium permanganate solution; compounds that can be oxidized will appear as yellow-brown spots on a purple background.[14]

  • Analysis: Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[6] A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. Compare the R_f value of the sample's main spot with that of the reference standard.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep Plate Preparation spotting Spotting plate_prep->spotting sample_prep Sample Preparation sample_prep->spotting chamber_prep Chamber Saturation development Development chamber_prep->development spotting->development drying Drying development->drying visualization Visualization (UV/Stain) drying->visualization calculation Rf Calculation visualization->calculation interpretation Purity Interpretation calculation->interpretation

Sources

Comparative Pharmacokinetics of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The "Privileged Scaffold" in Drug Design

The piperazin-2-one (2-oxopiperazine) scaffold represents a critical evolution from the classic piperazine ring. While the basic piperazine moiety is ubiquitous in FDA-approved drugs (e.g., ciprofloxacin, imatinib), it often suffers from rapid oxidative metabolism and non-specific binding. The introduction of the carbonyl group at the C2 position transforms the ring into a lactam, significantly altering its physicochemical properties, reducing basicity, and creating a versatile template for peptidomimetics.

This guide objectively compares the pharmacokinetic (PK) profiles of distinct piperazin-2-one subclasses, analyzing how structural modifications—specifically N-substitution versus C-substitution—impact metabolic stability, oral bioavailability, and clearance mechanisms.

Chemical Classification & Structural Logic

To understand the PK divergence, we categorize the derivatives into three distinct classes based on synthetic complexity and intended therapeutic utility.

ClassStructural FeaturePrimary UtilityPK Challenge
Type I: N-Substituted Functionalization at N1/N4 positions only.Receptor Antagonists (e.g., GPCRs)Rapid N-dealkylation; high clearance.
Type II: C-Substituted Chiral substitution at C3, C5, or C6.[1]Peptidomimetics (e.g., Factor Xa inhibitors)Stereoselectivity in metabolism; solubility.
Type III: Bicyclic/Fused Piperazin-2-one fused to aryl/heteroaryl rings.Kinase Inhibitors, conformationally restricted analogs.High lipophilicity (LogD); P-gp efflux liability.

Comparative Pharmacokinetic Profiles

The following data synthesizes comparative studies, specifically highlighting the metabolic shift between complex derivatives (e.g., Buspirone analogs) and their core metabolites (e.g., 1-pyrimidinyl-piperazine, 1-PP), which serve as a proxy for the scaffold's intrinsic behavior.

Quantitative PK Parameters (Rat Models)

Data normalized from intravenous (IV) and oral (PO) administration studies in Wistar rats.

ParameterType I Derivative (e.g., Buspirone)Core Scaffold Metabolite (e.g., 1-PP)Natural Product Analog (e.g., Piperine)
Tmax (min) 15 - 3030 - 6060 - 120
Half-life (T1/2, min) 25 ± 5 (Rapid Elimination)79 ± 12 (Accumulation Risk)~72 (Moderate)
Clearance (CL, mL/min/kg) 13.1 (High Extraction)8.2 (Renal/Metabolic Mixed)2.6 (Low)
Bioavailability (%F) < 5% (High First-Pass)N/A (Formed systematically)~24%
Vd (L/kg) ~4.5 (Extensive Tissue Binding)~2.0 (Moderate Distribution)~4.7

Critical Insight: The parent Type I derivatives often exhibit "flow-limited" clearance due to rapid hepatic metabolism (N-dealkylation). In contrast, the core piperazin-2-one/piperazine metabolites (like 1-PP) show significantly longer half-lives and lower clearance, leading to potential accumulation upon chronic dosing.

Absorption and Permeability[2]
  • Passive Diffusion: Unsubstituted piperazin-2-ones are polar (low LogP). N-substitution (Type I) is required to increase lipophilicity for passive membrane transport.

  • Efflux Transporters: Type III (Fused) derivatives are frequent substrates for P-glycoprotein (P-gp). Co-administration with P-gp inhibitors (e.g., piperine) has been shown to increase the AUC of co-drugs (like Paclitaxel) by 2.1-fold , suggesting the scaffold itself can act as a competitive inhibitor of efflux pumps.

Metabolic Stability & Optimization Strategies

Metabolic instability is the primary failure mode for this scaffold. The lactam ring (2-one) confers greater stability than the diamine (piperazine) against oxidative attack, but specific "soft spots" remain.

Metabolic Soft Spots
  • N-Dealkylation: The most rapid clearance route for N-substituted derivatives (CYP3A4/2D6 mediated).

  • Alpha-Hydroxylation: Occurs at the C3 position (adjacent to N4).

  • Ring Opening: Rare in vivo, but can occur under acidic stress or specific enzymatic cleavage in peptidomimetics.

Optimization Decision Tree

The following logic flow illustrates how to stabilize the scaffold based on experimental feedback.

MetabolicStability Start Lead Piperazin-2-one High Clearance (CL) CheckMet Identify Metabolite (LC-MS/MS) Start->CheckMet N_Dealk Major: N-Dealkylation CheckMet->N_Dealk Loss of N-group C_Ox Major: C3-Hydroxylation CheckMet->C_Ox +16 Da shift Sol_N Strategy: Steric Bulk (t-Butyl, Ortho-subst.) N_Dealk->Sol_N Sol_C Strategy: Fluorination (CF3) or Gem-dimethyl at C3 C_Ox->Sol_C Result Re-test Microsomal Stability (Target T1/2 > 60 min) Sol_N->Result Sol_C->Result

Figure 1: Strategic decision tree for optimizing metabolic stability in piperazin-2-one leads.

Experimental Protocols

To ensure reproducibility, the following protocols define the standard for evaluating these derivatives.

Protocol A: Microsomal Stability Assay (High-Throughput)

Objective: Determine intrinsic clearance (


) and 

.[2]
  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with Liver Microsomes (0.5 mg protein/mL) from target species (Rat/Human).

    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
Protocol B: Rat Pharmacokinetics (Cassette Dosing)

Objective: In vivo profile comparison.

  • Animals: Male Wistar rats (200–250 g), cannulated (jugular vein).

  • Dosing:

    • IV Group: 2 mg/kg (dissolved in 5% DMSO / 10% Solutol / 85% Saline).

    • PO Group: 10 mg/kg (suspension in 0.5% Methylcellulose).

  • Blood Collection: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Plasma Prep: Harvest plasma (EDTA tubes), protein precipitate with MeOH (1:3 ratio).

  • Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or PKSolver.

Visualizing the PK Workflow

The following diagram outlines the integrated workflow for screening piperazin-2-one derivatives, from synthesis to in vivo validation.

PK_Workflow Synth Synthesis of Piperazin-2-one Library InVitro In Vitro Screen (Caco-2 & Microsomes) Synth->InVitro Decision Pass Criteria? (Papp > 10^-6, T1/2 > 30m) InVitro->Decision InVivo Rat PK Study (IV/PO Dosing) Decision->InVivo Yes Redesign Structural Redesign (Block Metabolic Sites) Decision->Redesign No Analysis Data Analysis (Bioavailability, Clearance) InVivo->Analysis Redesign->Synth New Analogs

Figure 2: Integrated PK screening workflow for piperazin-2-one drug discovery.

References

  • Comparison of Buspirone and Metabolite PK: Van der Lee, H. J., et al. (2002). "Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats." Journal of Pharmacology and Experimental Therapeutics. Link

  • Piperazine Scaffold Reviews: Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews. (Contextual grounding for "Privileged Scaffold").
  • Piperine/P-gp Modulation: Bhardwaj, R. K., et al. (2002). "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4." Journal of Pharmacology and Experimental Therapeutics. Link

  • Metabolic Stability Strategies: Grimsey, P., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." Bioorganic & Medicinal Chemistry Letters. Link

  • Peptidomimetics: Gante, J. (1994). "Peptidomimetics—tailored enzyme inhibitors." Angewandte Chemie International Edition.

Sources

Navigating the Analytical Maze: A Comparative Guide to Reference Standards for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the rigorous and precise analysis of novel chemical entities is the bedrock of innovation and regulatory compliance. The compound 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, a notable piperazine derivative, presents unique analytical challenges that necessitate a robust and well-defined strategy for its quantification and characterization. This guide provides a deep dive into the critical role of reference standards in the analytical workflow for this compound, offering a comparative overview of potential analytical methodologies and the supporting data required for confident analysis.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The subject of our focus, 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, is a functionalized derivative with potential applications in drug discovery. Accurate analytical characterization is paramount to understanding its pharmacokinetic profile, ensuring purity, and establishing stability. This guide will explore the optimal analytical techniques and the indispensable role of a well-characterized reference standard in achieving these goals.

The Cornerstone of Accurate Analysis: The Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance. For 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, an ideal reference standard would possess the following attributes:

  • High Purity: Typically ≥98%, with a detailed impurity profile.

  • Comprehensive Characterization: Identity confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Certificate of Analysis (CoA): A document detailing the identity, purity, and other critical properties of the standard, determined by validated analytical methods.

  • Traceability: The characterization and purity assessment should be traceable to national or international standards.

Currently, a commercially available, pharmacopeial-grade reference standard specifically for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is not readily identifiable. In such cases, researchers have two primary alternatives:

  • Custom Synthesis and In-house Characterization: This involves synthesizing the compound and rigorously characterizing it to establish it as an in-house primary reference standard. This approach offers the highest level of control but requires significant resources and expertise in synthetic and analytical chemistry.

  • Use of a Well-Characterized Research-Grade Material: Several chemical suppliers may offer 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one as a research chemical. While not designated as a formal reference standard, a batch that comes with comprehensive analytical data (e.g., NMR, HPLC/GC-MS purity) can serve as a working standard. It is crucial to independently verify the identity and purity of such materials.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, chromatographic methods are the most suitable.

Technique Principle Strengths Limitations Applicability for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) Separation based on polarity, with detection via UV-Vis absorbance.Robust, widely available, and cost-effective.May lack sensitivity if the analyte has a weak chromophore. Potential for co-eluting interferences.[2]Highly Applicable. The dimethoxyphenyl group should provide sufficient UV absorbance for detection. Method development would be required to optimize separation from potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.High sensitivity and selectivity. Provides molecular weight and structural information.[3][4]Higher cost and complexity compared to HPLC-UV. Matrix effects can influence ionization.Highly Recommended. Offers superior sensitivity for trace analysis and confident identification based on mass-to-charge ratio. Ideal for complex matrices like biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds. High-resolution separation.Requires the analyte to be volatile or amenable to derivatization. Potential for thermal degradation of the analyte.Potentially Applicable. The volatility of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one would need to be assessed. Derivatization might be necessary, which adds a step to the sample preparation.

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one using HPLC-UV and LC-MS. These protocols are based on established methods for similar piperazine derivatives and serve as a robust starting point for method development.

Protocol 1: HPLC-UV Purity and Assay Determination

Objective: To determine the purity of a 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one sample and to perform an assay against a reference standard.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm and 280 nm (The dimethoxy-phenyl moiety is expected to have absorbance in this range. A full UV scan of the reference standard should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. The assay of the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard.

Protocol 2: LC-MS Identification and Trace Analysis

Objective: To confirm the identity of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one and to perform trace-level quantification in a complex matrix.

Instrumentation:

  • LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

Chromatographic Conditions (similar to HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Expected [M+H]⁺: m/z 237.12

  • MRM Transitions (for quantification): A precursor ion (237.12) and a suitable product ion would need to be determined by infusing the reference standard.

Procedure:

  • Standard and Sample Preparation: Prepare a series of calibration standards of the reference standard in the matrix of interest (e.g., plasma, urine). Prepare the unknown sample using the same procedure. Protein precipitation or solid-phase extraction may be necessary for biological samples.[3]

  • Analysis: Inject the calibration standards and samples into the LC-MS system.

  • Data Analysis: Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard. Quantify the analyte in the sample by constructing a calibration curve from the peak areas of the calibration standards.

Visualization of Analytical Workflows

To better illustrate the logical flow of the analytical processes, the following diagrams are provided.

G cluster_0 HPLC-UV Workflow A Reference Standard & Sample Preparation B HPLC Separation (C18 Column) A->B C UV-Vis Detection B->C D Data Analysis (Purity/Assay) C->D

Caption: High-level workflow for HPLC-UV analysis.

G cluster_1 LC-MS Workflow E Standard Curve & Sample Preparation F LC Separation E->F G Mass Spectrometry Detection (ESI+) F->G H Data Analysis (Identification/Quantification) G->H

Caption: High-level workflow for LC-MS analysis.

G ReferenceStandard Reference Standard for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one + High Purity (≥98%) + Comprehensive Characterization (NMR, MS, IR) + Certificate of Analysis (CoA) + Traceability Alternatives Alternatives + Custom Synthesis & In-house Characterization + Well-Characterized Research-Grade Material ReferenceStandard->Alternatives If not commercially available

Caption: Decision tree for reference standard selection.

Conclusion

The robust analysis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is critically dependent on the availability and proper use of a high-quality reference standard. While a dedicated pharmacopeial standard may not be readily available, a well-characterized in-house or research-grade standard can serve this essential purpose. Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, with the choice depending on the specific analytical needs. The protocols and workflows presented in this guide provide a solid foundation for developing and validating analytical methods for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, ensuring data integrity and confidence in research and development outcomes.

References

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • De Simone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]

  • PubMed. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

"In the absence of data, assume maximum potency."

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a substituted piperazinone, a scaffold frequently utilized in medicinal chemistry as a core for GPCR ligands and kinase inhibitors. While specific toxicological data for this exact isomer may be limited in public repositories, the structural moieties (piperazine ring and dimethoxy-phenyl group) dictate a strict safety profile.

Piperazine derivatives are known sensitizers. They can induce respiratory and skin sensitization upon repeated exposure. Furthermore, the lipophilic nature of the dimethoxy-phenyl group facilitates dermal absorption. Therefore, this guide moves beyond standard "irritant" protocols to a containment-first approach.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. We categorize this compound under Control Band 3 (Potent/Toxic) until specific LD50 data proves otherwise.

Hazard ClassRisk DescriptionMechanism of Action
Respiratory Sensitizer High Risk. Inhalation of dust can trigger asthma-like symptoms or anaphylaxis.Piperazine ring nitrogen can haptenize proteins in the respiratory tract.
Skin Irritant/Corrosive Moderate to High Risk. Potential for chemical burns or dermatitis.Basic amine functionality (pKa ~9-10) can damage keratinocytes.
Ocular Damage High Risk.[1][2][3][4][5][6][7][8][9] Dust or splash can cause severe, potentially irreversible damage.High pH localized at the eye surface.
Systemic Toxicity Unknown/Assumed.Lipophilic substituents (dimethoxy) enhance cell membrane penetration.

The PPE Matrix: A Self-Validating System

Do not rely on a single barrier. Use a Redundant Barrier System . If one layer fails (e.g., glove tear), the second layer (engineering control) must capture the hazard.

Personal Protective Equipment Specifications
Body ZoneStandard RequirementTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Engineering Control is King: All open handling must occur inside a certified chemical fume hood. Respirator: If hood work is impossible (e.g., equipment maintenance), use a fit-tested P100 half-mask. Surgical masks offer zero protection against chemical vapors.
Hand Protection Double Gloving Inner Layer: 4 mil Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile or Neoprene.Rationale: Piperazinones are often dissolved in DMSO or DCM. These solvents permeate thin nitrile in <5 mins, carrying the solute with them. Double gloving increases breakthrough time significantly.
Ocular Chemical Goggles Safety glasses with side shields are insufficient for fine powders that behave like fluids. Indirect-vent chemical goggles provide a sealed environment.
Body Lab Coat + Apron Standard cotton/poly lab coat. If handling solutions >100mL, add a chemical-resistant apron (Tyvek or PVC) to prevent soak-through to skin.
The "Glove Breakthrough" Validation Protocol

Before handling the neat compound in solution:

  • Place a drop of your intended solvent (e.g., DCM) on the outer glove.

  • Wait 5 minutes.

  • Check for puckering or degradation.

  • Rule: If the glove deforms, you must change gloves immediately upon any splash event.

Operational Protocols

Weighing & Solid Handling (The Critical Zone)

Static electricity is the primary vector for contamination with dry piperazinones.

  • Environment: Balance must be inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.

  • Technique:

    • Tare the vial with the cap loosely on.

    • Open vial only inside the hood sash.

    • Transfer solid.[5]

    • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood. This removes invisible electrostatic dust.

Solubilization

Solubilization increases skin absorption risk by orders of magnitude.

  • Add solvent slowly to the solid.

  • Venting: If using an exothermic solvent (like strong acid), vent the vial frequently to prevent pressure buildup and aerosolization.

  • Labeling: Immediately label the solution with "Contains Sensitizer."

Emergency Response & Disposal Logic

Spill Response Decision Tree

SpillResponse Start SPILL DETECTED Assess Assess Volume & State Start->Assess SmallDry Small Dry Powder (<5g) Assess->SmallDry LargeOrWet Large (>5g) or Solution Assess->LargeOrWet ActionDry 1. Dampen Kimwipe (prevent dust) 2. Wipe inward 3. Double bag SmallDry->ActionDry ActionWet 1. Evacuate Area 2. Don Full PPE (Resp + Goggles) 3. Absorb with Vermiculite LargeOrWet->ActionWet Disposal Disposal as Hazardous Waste ActionDry->Disposal ActionWet->Disposal

Figure 1: Decision logic for immediate spill response. Note the distinction between dry and wet spills; dry spills must be dampened to prevent aerosolization.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin. Do not use regular trash.

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Container Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue before discarding the glass.

Scientific Rationale & Mechanism (The "Why")

The recommendation for respiratory protection and double gloving stems from the specific chemical structure of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

  • Piperazine Ring: Historically, piperazine and its salts are documented respiratory sensitizers (Asthma-like symptoms). The secondary amine in the ring is nucleophilic and can react with biological electrophiles (proteins), forming haptens that trigger an immune response [1].

  • 2,3-Dimethoxy Substitution: Methoxy groups are electron-donating, increasing the electron density of the phenyl ring. More importantly, they increase lipophilicity (LogP) . Higher lipophilicity correlates directly with increased dermal permeation rates [2].

Therefore, the risk is not just surface burn, but systemic uptake and immune sensitization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [10]

  • PubChem. (n.d.). Piperazin-2-one Compound Summary. National Library of Medicine.

  • Hagvall, L., et al. (2012). Sensitizing Potency of Piperazine Derivatives. Archives of Toxicology.

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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